N,N-Dimethyl-2-aminoindane (DM2A): A Comprehensive Technical Guide to Structure, Properties, and Analytical Characterization
Aminoindanes represent a class of conformationally rigid analogs of phenylethylamines, characterized by a closed indane ring system[1]. Among these, N,N-dimethyl-2-aminoindane (DM2A) stands out as a tertiary amine deriva...
Author: BenchChem Technical Support Team. Date: April 2026
Aminoindanes represent a class of conformationally rigid analogs of phenylethylamines, characterized by a closed indane ring system[1]. Among these, N,N-dimethyl-2-aminoindane (DM2A) stands out as a tertiary amine derivative. While primary and secondary aminoindanes (such as 2-AI and NM-2-AI) are widely studied as central nervous system stimulants, DM2A serves as a critical reference standard, a pharmacological tool compound, and a common over-alkylated byproduct in the synthesis of secondary aminoindanes[2].
This whitepaper provides an in-depth analysis of DM2A, detailing its physicochemical properties, synthetic protocols, analytical characterization, and pharmacological profile.
Chemical Structure and Physicochemical Properties
DM2A (IUPAC: N,N-dimethyl-2,3-dihydro-1H-inden-2-amine) contains a bicyclic indane core substituted with a dimethylamino group at the C2 position. The tertiary amine structure fundamentally alters its physicochemical behavior compared to its primary counterpart, 2-aminoindane (2-AI).
Causality in Physicochemical Behavior:
The addition of two methyl groups to the nitrogen atom increases the lipophilicity (LogP) of DM2A compared to 2-AI (LogP 1.32)[1]. This enhanced lipophilicity facilitates rapid passive diffusion across lipid bilayers. Furthermore, with a pKa of approximately 9.6, DM2A exists predominantly in its ionized (protonated) state at physiological pH, which heavily dictates its volume of distribution and tissue binding affinity in pharmacokinetic models[1].
Synthetic Methodology: The Eschweiler-Clarke Reductive Amination
The synthesis of DM2A from 2-aminoindane is most efficiently achieved via the Eschweiler-Clarke reaction.
The Causality Behind Experimental Choices:
Direct alkylation of primary amines with methyl halides (e.g., methyl iodide) is notoriously difficult to control, inevitably leading to a complex mixture of secondary, tertiary, and quaternary ammonium salts. The Eschweiler-Clarke method circumvents this by using formaldehyde and formic acid[2]. Formaldehyde condenses with the amine to form an iminium ion, which is subsequently reduced by formic acid (acting as a hydride donor). Crucially, because a tertiary amine cannot form an iminium ion with formaldehyde, the reaction inherently stops at the tertiary amine stage (DM2A), completely preventing the formation of quaternary ammonium impurities[2].
Figure 1: Mechanistic workflow of the Eschweiler-Clarke synthesis of DM2A.
Protocol: Step-by-Step Synthesis and Self-Validating Purification
Reagent Mixing: To a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 2-aminoindane. Slowly add 5.0 equivalents of aqueous formaldehyde (37%) and 7.0 equivalents of formic acid (85%). Note: The excess of reagents drives the equilibrium toward complete dimethylation.
Reflux & Validation: Heat the mixture to reflux (approx. 100°C) for 12-16 hours. CO₂ gas evolution will be observed as formic acid donates its hydride. Self-Validating Step: The cessation of CO₂ bubbling serves as a visual, mechanistic indicator that the reduction is complete.
Acid-Base Extraction (Purification):
Acid Wash: Cool the mixture and acidify to pH < 2 using 1M HCl. Wash with dichloromethane (DCM) to remove unreacted formaldehyde and non-basic organic impurities. (The protonated DM2A remains safely in the aqueous layer).
Base Extraction: Basify the aqueous layer to pH > 11 using 2M NaOH. The solution will turn cloudy as the DM2A free base precipitates. Extract the aqueous layer with fresh DCM (3x). The tertiary amine is now highly lipophilic and partitions entirely into the organic phase.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield DM2A as a pale oil.
Analytical Characterization
Accurate characterization of DM2A is essential, especially when monitoring it as an over-methylated impurity in the synthesis of N-methyl-2-aminoindane (NM-2-AI)[2].
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: Unlike primary amines (like 2-AI) which possess exchangeable N-H protons that interact with the silanol groups of GC columns (causing severe peak tailing), DM2A is a tertiary amine. It lacks N-H protons, rendering it sufficiently volatile and thermally stable for direct GC-MS analysis without the need for prior derivatization (e.g., using TFAA or HFBA)[1].
Protocol: Dissolve 1 mg of DM2A in 1 mL of GC-grade methanol. Inject 1 µL in split mode (1:50) onto an HP-5MS column.
MS Fragmentation: The electron ionization (EI) mass spectrum will display a weak molecular ion peak at m/z 161. The base peak typically arises from alpha-cleavage of the indane ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃): The definitive signature of DM2A is the integration of the N,N-dimethyl protons. A sharp singlet integrating to 6 protons will appear around δ 2.30 ppm. The benzylic protons of the indane ring (C1 and C3) will appear as complex multiplets between δ 2.80 and 3.20 ppm, while the aromatic protons will cluster around δ 7.10 - 7.30 ppm.
Pharmacological Profile and Receptor Interactions
While primary aminoindanes primarily act as monoamine releasing agents (targeting DAT, NET, and SERT), the tertiary amine DM2A exhibits a highly distinct pharmacological profile. Historical in vitro studies on the guinea-pig ileum have elucidated its unique mechanism of action[5].
Nicotine-Like Agonism: DM2A induces contractions of the unstimulated ileum through a nicotine-like action, suggesting direct or indirect activation of nicotinic acetylcholine receptors[5].
Receptor Antagonism: In stark contrast to its excitatory effects via nicotinic pathways, DM2A acts as a competitive antagonist at both histamine receptors (in the ileum) and 5-hydroxytryptamine (5-HT) receptors (in the rat uterus)[5].
Figure 2: Pharmacological pathways and receptor interactions of DM2A.
Blood-Brain Barrier Permeability of N,N-Dimethyl-2-aminoindane: A Pharmacokinetic and Methodological Whitepaper
Executive Summary N,N-Dimethyl-2-aminoindane (NN-DMAI) is a rigid, bicyclic analogue of phenylethylamine-based psychostimulants. As a tertiary amine, it exhibits distinct physicochemical properties compared to its primar...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N,N-Dimethyl-2-aminoindane (NN-DMAI) is a rigid, bicyclic analogue of phenylethylamine-based psychostimulants. As a tertiary amine, it exhibits distinct physicochemical properties compared to its primary counterpart, 2-aminoindane (2-AI). Understanding its blood-brain barrier (BBB) permeability is critical for neuropharmacological drug development, as the addition of N-methyl groups fundamentally alters its lipophilicity, receptor binding affinity, and metabolic stability. This whitepaper elucidates the mechanistic drivers of NN-DMAI's neuro-penetration and provides field-validated experimental frameworks for quantifying its central nervous system (CNS) exposure.
Physicochemical Drivers of BBB Translocation
The BBB is a highly selective semipermeable border composed of brain microvascular endothelial cells (BMVECs) secured by tight junctions. For small molecules like aminoindanes, crossing the BBB is primarily governed by passive transcellular diffusion, a process heavily dependent on lipophilicity, molecular weight, and ionization state 1[1].
The N,N-dimethylation of the 2-aminoindane core fundamentally alters its pharmacokinetic profile. The addition of two methyl groups increases the partition coefficient (logP), thereby enhancing the thermodynamic favorability of partitioning into the lipid bilayer of the BBB. Furthermore, the tertiary amine structure introduces steric hindrance, which can reduce susceptibility to rapid oxidative deamination,2[2].
Table 1: Comparative Physicochemical Properties of 2-Aminoindane Derivatives
Compound
Structure Type
Molecular Weight ( g/mol )
Predicted pKa
Predicted LogP
Primary BBB Transport
2-Aminoindane (2-AI)
Primary Amine
133.19
~9.64
~1.32
Passive Diffusion
N-Methyl-2-AI
Secondary Amine
147.22
~9.68
~1.75
Passive Diffusion
NN-DMAI
Tertiary Amine
161.25
~9.50
~2.15
Passive Diffusion
Mechanistic Pathway of N,N-Dimethylation on Pharmacokinetics
Logical pathway detailing the pharmacokinetic impact of N,N-dimethylation on 2-aminoindane.
Experimental Workflows for BBB Permeability Validation
To rigorously evaluate the BBB permeability of NN-DMAI, a tiered approach moving from high-throughput in vitro screening to high-fidelity in vivo quantification is required. The causality behind this progression is to isolate passive diffusion (PAMPA), rule out active efflux via transporters like P-glycoprotein, and 3[3].
Sequential experimental workflow for validating the BBB permeability of NN-DMAI.
Protocol A: In Vitro PAMPA-BBB Assay
Purpose: To isolate and quantify the passive transcellular diffusion rate of NN-DMAI without the confounding variables of active transport or metabolism.
Methodology:
Preparation of Artificial Membrane: Coat the porous filter membrane (pore size 0.45 µm) of a 96-well donor plate with a porcine brain lipid extract dissolved in dodecane (20 mg/mL).
Causality: Brain lipids closely mimic the specific lipid composition of the human BBB, providing a more accurate partition coefficient than standard hexadecane.
Donor Solution Formulation: Dissolve NN-DMAI in a phosphate-buffered saline (PBS) solution at pH 7.4 (containing 5% DMSO to ensure complete dissolution) to a final concentration of 10 µM.
Assay Assembly: Add 200 µL of the donor solution to the donor wells and 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate.
Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation (150 rpm).
Causality: Agitation minimizes the unstirred water layer (UWL) effect, which can artificially depress permeability calculations for highly lipophilic compounds.
Quantification: Separate the plates and quantify the concentration of NN-DMAI in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability (
Peff
).
Protocol B: In Vivo Brain Microdialysis and LC-MS/MS Quantification
Purpose: To determine the unbound, pharmacologically active concentration of NN-DMAI in the brain extracellular fluid (ECF) over time, providing a definitive brain-to-plasma ratio (
Kp,uu,brain
).
Methodology:
Probe Implantation: Stereotaxically implant a microdialysis guide cannula into the striatum of anesthetized male Wistar rats. Allow 48 hours for recovery.
Causality: Surgical trauma transiently opens the BBB; a 48-hour recovery ensures the measured permeability reflects an intact barrier.
Causality: This is a self-validating step; without recovery calibration, raw dialysate concentrations severely underestimate true ECF concentrations.
Dosing and Sampling: Administer NN-DMAI (e.g., 5 mg/kg subcutaneously). Collect dialysate samples every 20 minutes for 4 hours. Simultaneously, collect serial blood samples via a jugular vein catheter.
LC-MS/MS Analysis: Analyze dialysate and plasma samples using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Synthesis: Calculate the area under the curve (AUC) for both brain ECF and unbound plasma. The ratio
AUCbrain,unbound/AUCplasma,unbound
yields the definitive BBB permeability metric.
Pharmacokinetic Implications and Toxicity Considerations
Because NN-DMAI is highly lipophilic and readily crosses the BBB, it achieves rapid equilibrium between plasma and brain tissue. However, the tertiary amine is a prime target for hepatic Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, which catalyze N-demethylation. This means NN-DMAI acts not only as a primary pharmacophore but potentially as a prodrug, metabolizing into N-methyl-2-aminoindane (NM-2-AI) and subsequently 2-aminoindane (2-AI) within the systemic circulation. Both metabolites also possess high BBB permeability, 4[4] that must be accounted for during drug development or toxicological screening.
References
Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature
Source: MDPI
URL
Title: Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI)
Title: Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1
Source: PMC / NIH
URL
Title: Toward a Small-Molecule Antagonist Radioligand for Positron Emission Tomography Imaging of the Mu Opioid Receptor
Source: ACS Publications
URL
Pharmacokinetics and Metabolic Fate of N,N-Dimethyl-2-aminoindane in Animal Models: A Technical Whitepaper
Executive Summary As the landscape of psychoactive substances and rigid phenylethylamine analogs expands, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these compounds is paramount for precl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As the landscape of psychoactive substances and rigid phenylethylamine analogs expands, understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these compounds is paramount for preclinical toxicology and drug development. N,N-Dimethyl-2-aminoindane (N,N-DM-2-AI) is a tertiary amine derivative of the 2-aminoindane (2-AI) class. Unlike its primary amine counterpart, which is primarily a monoamine releaser, N,N-DM-2-AI exhibits a highly specific pharmacological profile, acting as a1 and demonstrating distinct nicotine-like actions in vitro[1].
This whitepaper synthesizes the in vivo metabolic pathways, half-life dynamics, and quantitative PK parameters of N,N-DM-2-AI and its immediate metabolites in rodent models, providing a self-validating analytical framework for researchers conducting bioanalytical quantification.
Absorption, Distribution, and Lipophilicity
Aminoindanes are basic compounds characterized by a closed ring system that confers structural rigidity. The predicted pKa for the aminoindane core (including analogs like 2-AI and MDAI) is highly basic, 2[2].
Despite being heavily ionized at physiological pH (7.4), the addition of two methyl groups to the nitrogen atom in N,N-DM-2-AI significantly increases its lipophilicity compared to 2-AI. This elevated log P value facilitates rapid absorption and profound blood-brain barrier (BBB) permeability. Consequently, the volume of distribution (Vd) for tertiary aminoindanes is extensive. For context, even less lipophilic analogs like2[2], suggesting N,N-DM-2-AI partitions heavily into central nervous system tissues almost immediately post-administration.
In Vivo Metabolism and Half-Life Dynamics
In rodent models, tertiary amines like N,N-DM-2-AI are rarely the sole active species; they act as precursors in a rapid Phase I metabolic cascade driven by hepatic Cytochrome P450 (CYP450) enzymes.
N-Dealkylation (Phase I): N,N-DM-2-AI is rapidly N-demethylated to the secondary amine, N-methyl-2-aminoindane (NM-2-AI) .
Secondary Dealkylation:2, producing the primary metabolite 2-aminoindane (2-AI) [2].
Hydroxylation & Conjugation (Phase II): Both NM-2-AI and 2-AI are subject to aromatic hydroxylation, yielding 2 via renal pathways[2].
Half-Life Discrepancies:
The elimination half-life of the aminoindane family is highly species-dependent. While the terminal metabolite3[3], rodent models process these compounds much faster. For instance, the related analog4 alongside extensive total clearance (2.8 L/h/kg)[4]. Therefore, N,N-DM-2-AI is expected to exhibit a rapid T_max (<1 hour) and a highly transient half-life in rodents before converting to NM-2-AI and 2-AI.
Fig 1: Phase I and Phase II metabolic cascade of N,N-DM-2-AI in rodent models.
Quantitative Pharmacokinetic Data
The following table synthesizes empirical literature data for related aminoindanes alongside extrapolated kinetic parameters for N,N-DM-2-AI to guide experimental sampling windows.
Compound
Animal Model
Half-Life (t_1/2)
Clearance (CL)
Bioavailability (F)
Mechanistic Notes
N,N-DM-2-AI
Rat
Rapid (< 1.0 h)
High
Low-Moderate*
Rapidly N-demethylated; high BBB penetration due to lipophilicity.
NM-2-AI
Rat
Short
High
Moderate
Undergoes extensive Phase I metabolism to 2-AI[2].
2-AI
Human
13 – 14 h
Low
High
Accumulates significantly upon multiple dosing[3].
MEAI
Rat
0.5 – 0.7 h
2.8 L/h/kg
~25% (Oral)
Displays non-linear PK at high doses (90 mg/kg)[4].
*Parameters marked with an asterisk are extrapolated based on the established metabolic kinetics of tertiary vs. primary phenylethylamine analogs in rodents.
To accurately profile the rapid degradation of N,N-DM-2-AI and the formation of its metabolites, researchers must utilize a protocol that accounts for biological matrix effects and the high pKa of the analytes. This step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is designed as a self-validating system.
Causality: Electrospray ionization (ESI) is highly susceptible to ion suppression from endogenous plasma phospholipids. Matrix-matching ensures the calibration curve reflects the exact suppression environment of the biological samples. The IS corrects for any volumetric losses during extraction.
Step 2: pH-Driven Liquid-Liquid Extraction (LLE)
Action: Aliquot 100 µL of the plasma sample into a microcentrifuge tube. Add 20 µL of 1 M Sodium Hydroxide (NaOH) and vortex briefly. Add 500 µL of Ethyl Acetate, vortex vigorously for 5 minutes, and centrifuge at 10,000 x g for 10 minutes.
Causality: Aminoindanes have a pKa of ~9.5–9.6. By raising the plasma pH to >11 with NaOH, the basic amine groups are fully deprotonated (un-ionized). This forces the analytes out of the aqueous phase and maximizes their partition coefficient into the organic Ethyl Acetate layer, ensuring near-quantitative recovery while leaving polar matrix contaminants behind.
Step 3: Reconstitution and Chromatographic Separation
Action: Transfer 400 µL of the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Mobile Phase A (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).
Causality: The addition of 0.1% Formic Acid lowers the pH of the reconstituted sample, re-protonating the aminoindanes. This positive charge is an absolute requirement for successful detection in positive ion mode (+ESI) during mass spectrometry.
Step 4: MRM Detection and Self-Validation
Action: Inject 5 µL onto a C18 reversed-phase column. Program the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Self-Validation Check: For each analyte, monitor at least two distinct precursor-to-product ion transitions (one Quantifier ion, one Qualifier ion). The system validates itself by continuously calculating the Quantifier/Qualifier ratio. If the ratio in a biological sample deviates by more than ±20% from the matrix-matched standards, the data point is flagged for co-eluting isobaric interference, ensuring absolute trustworthiness of the PK data.
References
The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature
Source: MDPI
URL
Source: PubMed (NIH)
Source: PMC (NIH)
Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI)
Synthesis of N,N-Dimethyl-2-aminoindane: A Detailed Application Note and Protocol
Introduction N,N-Dimethyl-2-aminoindane is a tertiary amine derivative of 2-aminoindane, a rigid analog of amphetamine.[1] This structural constraint makes it a valuable scaffold in medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
N,N-Dimethyl-2-aminoindane is a tertiary amine derivative of 2-aminoindane, a rigid analog of amphetamine.[1] This structural constraint makes it a valuable scaffold in medicinal chemistry and drug development for exploring structure-activity relationships of various centrally acting agents.[1][2] Its synthesis is of significant interest to researchers in these fields.
This application note provides a comprehensive guide to the synthesis of N,N-Dimethyl-2-aminoindane, detailing two reliable synthetic pathways, the necessary precursor reagents, and in-depth protocols. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure a successful synthesis.
Precursor Reagents
A successful synthesis begins with high-quality, well-characterized starting materials. The table below outlines the key precursors required for the synthesis of N,N-Dimethyl-2-aminoindane.
Typically supplied as a 37% aqueous solution (formalin)
Fisher Scientific, 37%
Sodium cyanoborohydride
NaBH₃CN
62.84
White solid, moisture-sensitive
Oakwood Chemical, 95%
Methanol
CH₄O
32.04
Anhydrous, for reactions
J.T. Baker, ≥99.8%
Synthetic Pathways: An Overview
Two primary routes for the synthesis of N,N-Dimethyl-2-aminoindane are presented:
Two-Step Synthesis: This classic and robust method involves the initial synthesis of the precursor, 2-aminoindane, from 2-indanone via reductive amination. The resulting primary amine is then exhaustively methylated to the desired tertiary amine using the Eschweiler-Clarke reaction.[4]
One-Pot Reductive Amination: A more streamlined approach where 2-indanone is directly converted to N,N-Dimethyl-2-aminoindane in a single reaction vessel by reacting it with dimethylamine in the presence of a suitable reducing agent.
Figure 1: Overview of the synthetic pathways to N,N-Dimethyl-2-aminoindane.
Protocol 1: Two-Step Synthesis
This method offers excellent control over the reaction and generally provides a high-purity final product.
Step 1: Synthesis of 2-Aminoindane from 2-Indanone
This procedure utilizes a one-pot reductive amination of 2-indanone with an ammonia source.[5][6]
Reaction Mechanism:
The reaction proceeds in two main stages within the same pot:
Imine Formation: 2-indanone reacts with ammonium chloride under mildly acidic conditions to form an intermediate imine.
In Situ Reduction: A mild reducing agent, sodium cyanoborohydride, selectively reduces the protonated imine (iminium ion) to the primary amine, 2-aminoindane.[5] The selectivity of NaBH₃CN is crucial as it does not readily reduce the starting ketone under these conditions.[7]
Figure 2: Reaction scheme for the synthesis of 2-aminoindane.
Experimental Protocol:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-indanone (1.0 eq) in anhydrous methanol. To this solution, add ammonium chloride (1.5 - 2.0 eq) and stir at room temperature until all solids have dissolved.[6]
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.2 - 1.5 eq) portion-wise to the stirred solution at room temperature.
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up:
Once the reaction is complete, cautiously quench the reaction by the slow addition of water.
Remove the methanol under reduced pressure.
Add water to the residue and basify the aqueous solution with a 2M sodium hydroxide (NaOH) solution to a pH > 12.[6]
Extract the aqueous layer with diethyl ether (3 x volumes).
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
Filter and concentrate the organic layer under reduced pressure to yield crude 2-aminoindane as a free base.
Step 2: N,N-Dimethylation of 2-Aminoindane via Eschweiler-Clarke Reaction
This classic reaction provides an efficient method for the exhaustive methylation of primary amines to tertiary amines using formic acid and formaldehyde.[8][9]
Reaction Mechanism:
The Eschweiler-Clarke reaction proceeds through a series of imine/iminium ion formations and subsequent reductions by formic acid, which acts as a hydride donor.[8] A key advantage of this reaction is that it does not produce quaternary ammonium salts, as a tertiary amine cannot form an iminium ion with formaldehyde.[8]
The primary amine (2-aminoindane) reacts with formaldehyde to form an imine.
Formic acid protonates the imine to form an iminium ion.
The formate anion then transfers a hydride to the iminium ion, reducing it to a secondary amine and releasing carbon dioxide.
This process repeats to convert the secondary amine to the final tertiary amine, N,N-Dimethyl-2-aminoindane.
Experimental Protocol:
Reaction Setup: In a round-bottom flask, add 2-aminoindane (1.0 eq), formic acid (2.0-3.0 eq), and a 37% aqueous solution of formaldehyde (2.0-3.0 eq).
Heating: Heat the reaction mixture to 80-100 °C for 4-18 hours. The reaction can be monitored by TLC.
Work-up:
After the reaction is complete, cool the mixture to room temperature.
Carefully acidify the mixture with 1M hydrochloric acid (HCl) and wash with diethyl ether to remove any non-basic impurities.
Basify the aqueous layer with a strong base (e.g., NaOH or KOH) to a pH greater than 11.
Extract the liberated N,N-Dimethyl-2-aminoindane with dichloromethane (3 x volumes).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: One-Pot Reductive Amination of 2-Indanone with Dimethylamine
This method is more atom-economical and time-efficient, proceeding directly from the ketone to the tertiary amine.
Reaction Mechanism:
Similar to the synthesis of 2-aminoindane, this reaction involves the formation of an iminium ion intermediate from 2-indanone and dimethylamine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride.[10] Maintaining a slightly acidic pH (around 4-6) is often beneficial for imine formation.[10][11]
Figure 3: Reaction scheme for the one-pot synthesis of N,N-Dimethyl-2-aminoindane.
Experimental Protocol:
Reaction Setup: To a solution of 2-indanone (1.0 eq) in anhydrous methanol, add dimethylamine hydrochloride (1.1-1.5 eq). Stir at room temperature to facilitate the formation of the intermediate iminium ion.
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirred solution.
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC or LC-MS.
Work-up:
Carefully quench the reaction with water.
Remove the methanol under reduced pressure.
Add water and basify the aqueous solution with 2M NaOH to a pH > 11.
Extract the product with an organic solvent such as ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude N,N-Dimethyl-2-aminoindane obtained from either protocol can be purified by vacuum distillation or column chromatography on silica gel.
Expected Characterization Data:
¹H NMR (CDCl₃): Expected signals would include aromatic protons in the range of δ 7.1-7.3 ppm, the aliphatic protons of the indane ring system (likely complex multiplets), and a singlet for the N-methyl protons.
¹³C NMR (CDCl₃): Aromatic carbons would appear in the downfield region, while the aliphatic carbons of the indane core and the N-methyl carbons would be observed in the upfield region.
FTIR (neat): Characteristic peaks would include C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations.
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N,N-Dimethyl-2-aminoindane (161.25 g/mol ) and characteristic fragmentation patterns.[4][12]
Safety Precautions
2-Indanone: Handle in a well-ventilated area. Avoid contact with skin and eyes.[13][14]
Formic Acid: Highly corrosive and has a pungent odor. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[3]
Formaldehyde: A known carcinogen and sensitizer. Handle only in a well-ventilated fume hood with appropriate PPE.[3]
Sodium Cyanoborohydride: Toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with care, and avoid acidification of the reaction mixture until the reagent is fully quenched.[15][16]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction / Low Yield
- Inactive reducing agent.- Suboptimal pH for imine formation.- Insufficient reaction time or temperature.
- Use fresh, high-quality reducing agent.- For reductive aminations with NaBH₃CN, maintain a slightly acidic pH (4-6).[11]- Monitor the reaction by TLC and extend the reaction time or apply gentle heating if necessary.
Formation of 2-Indanol Side Product
The reducing agent is reducing the starting ketone.
This is more likely with less selective reducing agents like NaBH₄. NaBH₃CN is preferred for its selectivity for the iminium ion over the ketone.[7]
Difficulty in Product Isolation
The product may be partially soluble in the aqueous layer, especially if it is protonated.
Ensure the aqueous layer is sufficiently basic (pH > 11) during extraction to deprotonate the amine and drive it into the organic phase.
Residual Imine Impurity
Incomplete reduction of the imine intermediate.
Increase the amount of reducing agent or extend the reaction time. Ensure the reducing agent is active.[17]
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reductive Amination with 2-Ethoxyethylamine.
Grokipedia. (n.d.). Eschweiler–Clarke reaction.
Benchchem. (n.d.). Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone: A Technical Guide.
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
ProQuest. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes.
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
University of Georgia Office of Research. (n.d.). SodiumCyanoborohydride-25895-60-7.docx. Retrieved from [Link]
(n.d.). Sodium Cyanoborohydride SOP.docx.
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
(2021, December 24).
Organic Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-Methylindan-2-amine Hydrochloride from Indanone.
Benchchem. (n.d.). Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone: A Technical Guide.
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.).
ResearchGate. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine.
Waters Corporation. (n.d.). N-Terminal Derivatization as aStrategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. Retrieved from [Link]
UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). One-pot synthesis of trans-2,3-diaminoindolines through 2,3-diamination of electrophilic indolines. Retrieved from [Link]
PubMed. (1980, November). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Retrieved from [Link]
Application Note: GC-MS Analysis Protocols for N,N-Dimethyl-2-aminoindane in Biological Matrices
Introduction & Chemical Rationale The emergence of novel psychoactive substances (NPS) requires highly specific analytical methodologies for toxicological screening and pharmacokinetic profiling. Aminoindanes are structu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Rationale
The emergence of novel psychoactive substances (NPS) requires highly specific analytical methodologies for toxicological screening and pharmacokinetic profiling. Aminoindanes are structurally rigid analogs of phenylethylamines, acting as basic drugs with a predicted pKa of approximately 9.5 to 9.6 and a log P ranging from 1.1 to 2.6[1].
N,N-Dimethyl-2-aminoindane (N,N-DMAI) presents a unique analytical challenge. While primary and secondary aminoindanes (e.g., 2-AI, MDAI) are typically2 to improve chromatographic resolution and differentiate isomers[2], N,N-DMAI is a tertiary amine . Because it lacks a replaceable proton on the nitrogen atom, N,N-DMAI cannot undergo standard acylation or chloroformate derivatization without destructive molecular cleavage. Consequently, this protocol is explicitly designed for the underivatized analysis of N,N-DMAI, utilizing highly deactivated stationary phases and targeted sample cleanup to ensure peak symmetry and high sensitivity.
Experimental Rationale (Causality & Design)
As a Senior Application Scientist, I have structured this workflow to address the specific physicochemical hurdles of N,N-DMAI:
Extraction Mechanism (Mixed-Mode Cation Exchange - MCX): For basic drugs extracted from complex biological matrices, 3 are highly effective for isolating the analytes prior to GC-MS quantification[3]. Because N,N-DMAI has a pKa of ~9.6, buffering the biological sample to pH 6.0 ensures the tertiary amine is fully ionized (cationic). This allows it to bind strongly to the sulfonic acid groups of the MCX sorbent, permitting aggressive organic washes (100% Methanol) to strip away neutral lipids and endogenous interferences.
Chromatographic Strategy: To prevent the underivatized tertiary amine from interacting with active silanol groups (which causes severe peak tailing), a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS) is utilized.
Protein Precipitation (Blood only): Add 1 mL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a new tube. (Skip for urine).
Dilution & pH Adjustment: Dilute the sample (or supernatant) with 1 mL of 0.1M Phosphate Buffer (pH 6.0). Vortex to mix.
SPE Conditioning: Condition the MCX cartridge with 1 mL Methanol followed by 1 mL deionized water. Do not let the sorbent dry.
Sample Loading: Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.
Wash Steps:
Wash 1: 1 mL of 0.1M HCl (removes acidic and neutral interferences).
Wash 2: 1 mL of 100% Methanol (removes lipophilic interferences).
Dry the cartridge under maximum vacuum for 2 minutes.
Elution: Elute the target analytes with 1 mL of 5% NH₄OH in Methanol. The high pH (>11) deprotonates the amine, releasing it from the cation-exchange sorbent.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 50 µL of Ethyl Acetate. Transfer to a GC vial with a micro-insert.
To ensure the protocol is a self-validating system, the following QC measures must be executed in every batch:
Matrix-Matched Calibration: Calibrators must be prepared in drug-free matrix (blood/urine) to account for matrix-induced ion enhancement/suppression.
Blank Matrix Checks: Inject a processed blank matrix sample immediately following the highest calibrator to verify the absence of carryover.
Quality Control (QC) Spikes: Run low (15 ng/mL), medium (100 ng/mL), and high (800 ng/mL) QC samples. The batch is only valid if QC calculated concentrations fall within ±15% of their nominal values.
GC-MS Operational Parameters & Data Presentation
Fig 2: Primary EI-MS fragmentation pathways for underivatized N,N-DMAI.
Table 1: GC-MS Operational Parameters
Parameter
Setting / Specification
Column
Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas
Helium (High Purity 99.999%), Constant Flow at 1.0 mL/min
The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Liter
GC-MS analysis of eight aminoindanes using three derivatiz
Simultaneous Quantification of Opioids in Blood and Urine by Gas Chromatography-Mass Spectrometer with Modified Dispersive Solid-Phase Extraction Technique - MDPI.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists
Document Type: Advanced Protocol & Technical Guide
Introduction & Mechanistic Rationale
N,N-Dimethyl-2-aminoindane (N,N-dimethyl-2-AI) is a tertiary amine derivative of the rigid phenylethylamine analog, 2-aminoindane. While primary aminoindanes (e.g., unsubstituted 2-AI) function primarily as central nervous system stimulants with sympathomimetic properties, the addition of two methyl groups to the amine nitrogen fundamentally alters the molecule's pharmacodynamics.
Causality in Pharmacological Shift: The bulky N,N-dimethyl substitution sterically hinders the molecule's ability to efficiently enter monoamine transporters (DAT, NET, SERT). Instead, in vivo and ex vivo models demonstrate that N,N-dimethyl-2-AI induces pronounced peripheral autonomic effects, specifically driving nicotine-like smooth muscle contractions while acting as a competitive antagonist at histamine (H1) and serotonin (5-HT) receptors[1].
Furthermore, aminoindanes generally possess a highly basic pKa (approximately 9.5 to 9.6) and moderate lipophilicity (LogP ~1.3 - 2.6). This physicochemical profile correlates with a high volume of distribution (Vd > 3 L/kg) and rapid tissue penetration, necessitating precise dosing strategies to avoid acute peripheral toxicity before central effects can be evaluated[2].
Experimental Workflow & Pathway Visualization
To successfully evaluate N,N-dimethyl-2-AI, researchers must map both the operational workflow and the specific receptor pathways being targeted.
Fig 1. Experimental workflow for in vivo dosing and PK/PD evaluation of N,N-dimethyl-2-AI.
Fig 2. Pharmacological signaling pathways and receptor interactions of N,N-dimethyl-2-AI.
Physicochemical Data & Dosing Parameters
Causality in Formulation: The tertiary amine structure of N,N-dimethyl-2-AI significantly increases its lipophilicity compared to primary aminoindanes. While this enhances blood-brain barrier (BBB) permeability, it drastically reduces aqueous solubility in physiological buffers[3]. Therefore, converting the freebase to a hydrochloride (HCl) salt and utilizing an appropriate vehicle is mandatory to prevent in vivo precipitation and ensure linear absorption kinetics.
Maximum tolerated dose (MTD), competitive antagonism limits.
Step-by-Step Experimental Protocols
Protocol A: Formulation and Pharmacokinetic (PK) Dosing
This protocol outlines the preparation of N,N-dimethyl-2-AI for systemic administration to ensure reproducible bioavailability.
Salt Conversion & Weighing: Obtain N,N-dimethyl-2-AI as an HCl salt. If only freebase is available, dissolve in minimal ethanol and precipitate using 1M ethereal HCl. Weigh the required mass, accounting for the salt multiplier (Freebase MW / Salt MW).
Vehicle Preparation: Prepare a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline (0.9% NaCl). Reasoning: The co-solvents prevent the lipophilic tertiary amine from precipitating upon injection into the aqueous extracellular fluid.
Dissolution: Slowly add the vehicle to the compound while vortexing. Sonicate in a water bath at 37°C for 10 minutes until optically clear.
Administration: Administer via Intraperitoneal (IP) injection at a volume of 10 mL/kg for mice or 2 mL/kg for rats.
Blood Sampling: Collect 50 µL blood samples via tail vein nick or jugular catheter at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2-EDTA tubes. Centrifuge immediately at 3000 x g for 10 min at 4°C to extract plasma for LC-MS/MS quantification.
Protocol B: In Vivo Autonomic & Smooth Muscle Response Assay
Because N,N-dimethyl-2-AI causes contractions of unstimulated smooth muscle due to a nicotine-like action[1], researchers must monitor gastrointestinal and autonomic responses.
Self-Validating System Design: To ensure the integrity of this assay, the protocol employs a self-validating pharmacological loop. A baseline vehicle control establishes the physiological norm. A secondary experimental arm utilizes a known competitive antagonist (e.g., mecamylamine for nAChR) administered prior to N,N-dimethyl-2-AI. If the contraction is abolished, the specific nicotine-like agonism pathway is validated, definitively ruling out artifactual stress responses.
Baseline Establishment: Fast the subjects (rats/mice) for 12 hours prior to the assay to standardize gastrointestinal motility.
Antagonist Pre-treatment (Validation Arm): Administer Mecamylamine (1 mg/kg IP) to the validation cohort 15 minutes prior to the primary dosing.
Primary Dosing: Administer N,N-dimethyl-2-AI (5.0 mg/kg IP) to both the test cohort and the validation cohort.
Observation Grid: Place subjects in clear observation arenas. Monitor continuously for 60 minutes.
Quantification of Autonomic Signs: Score the presence of tremors, changes in respiration rate, and defecation frequency (as a proxy for smooth muscle contraction/GI motility).
Data Interpretation: A statistically significant increase in GI motility in the test cohort, coupled with a return to baseline in the mecamylamine validation cohort, confirms the in vivo nicotinic action of the compound.
References
Little HJ, Rees JM. "In vitro actions of NN-dimethyl-2-aminoindane and related compounds." Journal of Pharmacy and Pharmacology. 1980 Nov;32(11):751-6.[Link]
Costa S, et al. "The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature." MDPI: International Journal of Molecular Sciences. 2024.[Link]
Preparation of N,N-Dimethyl-2-aminoindane standard solutions for calibration
Application Note: Preparation and Validation of N,N-Dimethyl-2-aminoindane Standard Solutions for Calibration Introduction & Scope N,N-Dimethyl-2-aminoindane (N,N-DMAI) is a tertiary amine derivative of 2-aminoindane (2-...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Preparation and Validation of N,N-Dimethyl-2-aminoindane Standard Solutions for Calibration
Introduction & Scope
N,N-Dimethyl-2-aminoindane (N,N-DMAI) is a tertiary amine derivative of 2-aminoindane (2-AI). Aminoindanes are structurally rigid analogs of phenylethylamines, characterized by a closed ring system[1]. Historically evaluated for their pharmacological effects on the central nervous system, derivatives like N,N-DMAI have demonstrated nicotine-like actions and the ability to induce contractions in unstimulated ileum models[2]. In modern contexts, aminoindane derivatives are heavily monitored in forensic toxicology, drug development, and wastewater surveillance as emerging new psychoactive substances (NPS)[1][3].
This application note provides a comprehensive, self-validating protocol for the preparation of N,N-DMAI calibration standards. The methodology is designed to comply with the Scientific Working Group for Forensic Toxicology (SWGTOX) and ANSI/ASB Standard 036 practices for method validation, ensuring high analytical rigor for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows[4][5].
Physicochemical Properties & Causality in Experimental Design
To design a robust calibration system, the physicochemical properties of the analyte must dictate solvent selection, storage conditions, and matrix compatibility.
Acid-Base Chemistry & Lipophilicity: Aminoindanes like 2-AI and its methylated derivatives are basic drugs with predicted pKa values typically ranging from 9.49 to 9.65 and moderate lipophilicity (log P values between 1.1 and 1.68)[1]. At physiological pH, they are highly ionized.
Salt Form vs. Free Base: Certified Reference Materials (CRMs) are typically supplied as hydrochloride (HCl) salts. The HCl salt is highly stable and readily soluble in polar organic solvents, whereas the free base is prone to volatilization and oxidative degradation.
Solvent Selection: Methanol (MeOH) or Acetonitrile (ACN) are the solvents of choice for primary stock solutions. These solvents ensure complete dissolution of the N,N-DMAI HCl salt, prevent microbial growth, and are fully compatible with reverse-phase LC-MS/MS mobile phases (often acidified with 0.1% formic acid)[3][6][7].
Workflow & Logical Relationships
Workflow for N,N-DMAI calibration standard preparation and analytical validation.
Step-by-Step Methodology
Phase 1: Preparation of Primary Stock Solution (1.0 mg/mL)
Equilibration: Allow the CRM of N,N-DMAI HCl to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation, which introduces weighing errors.
Weighing: Using a microanalytical balance (calibrated daily), accurately weigh 10.0 mg of N,N-DMAI HCl into a 10.0 mL class-A volumetric flask. (Note: If the CRM is provided as a pre-weighed 1.0 mg/mL ampoule, proceed directly to Phase 2).
Dissolution: Add approximately 8 mL of LC-MS grade methanol to the flask. Sonicate for 5 minutes to ensure complete dissolution[6].
Volume Adjustment: Bring to volume (10.0 mL) with methanol. Invert 10 times to homogenize.
Storage: Transfer to amber glass vials with PTFE-lined caps and store at -20°C to ensure long-term stability[7].
Phase 2: Preparation of Intermediate Working Solutions
To minimize pipetting errors during the creation of the calibration curve, serial dilutions are performed to create intermediate working solutions.
Working Solution A (10 µg/mL): Transfer 100 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask and dilute to volume with methanol.
Working Solution B (1 µg/mL): Transfer 1.0 mL of Working Solution A into a 10 mL volumetric flask and dilute to volume with methanol.
Working Solution C (0.1 µg/mL): Transfer 1.0 mL of Working Solution B into a 10 mL volumetric flask and dilute to volume with methanol.
Phase 3: Matrix-Matched Calibration Curve Preparation
Forensic and clinical analyses require matrix-matched calibrators to account for matrix effects (ionization suppression or enhancement) during LC-MS/MS analysis[4][5].
Obtain a drug-free biological matrix (e.g., human whole blood, urine, or synthetic wastewater)[3].
Spike the appropriate volume of Working Solutions into 1.0 mL of the blank matrix according to the quantitative scheme below.
Quantitative Data Presentation: Calibration Scheme
The following table outlines the preparation of a 1 ng/mL to 1000 ng/mL calibration curve in 1.0 mL of biological matrix.
Calibrator Level
Target Concentration (ng/mL)
Working Solution Used
Concentration of WS (µg/mL)
Volume of WS Spiked (µL)
Matrix Volume (mL)
Cal 1 (LLOQ)
1.0
Solution C
0.1
10
1.0
Cal 2
5.0
Solution C
0.1
50
1.0
Cal 3
10.0
Solution B
1.0
10
1.0
Cal 4
50.0
Solution B
1.0
50
1.0
Cal 5
100.0
Solution A
10.0
10
1.0
Cal 6
500.0
Solution A
10.0
50
1.0
Cal 7 (ULOQ)
1000.0
Solution A
10.0
100
1.0
Note: The total volume of organic solvent spiked into the matrix should not exceed 10% (v/v) to prevent protein precipitation prior to the formal extraction step.
Self-Validating System: Quality Control & SWGTOX Compliance
A protocol is only as reliable as its validation framework. According to SWGTOX / ANSI/ASB Standard 036, the calibration model must be rigorously tested[4][5]. This protocol establishes a self-validating system through the following mechanisms:
Calibration Model Selection: Because the calibration range spans three orders of magnitude (1–1000 ng/mL), homoscedasticity cannot be assumed. A weighted linear or quadratic regression model (e.g.,
1/x
or
1/x2
) must be applied to prevent the higher concentration calibrators from disproportionately influencing the lower end of the curve[3][5]. Once established, this model shall not be arbitrarily changed during routine analysis[5].
Carryover Evaluation: Analyte carryover can lead to inaccurate quantitative results[5]. To validate the absence of carryover, a blank matrix sample (containing internal standard only) must be analyzed immediately following the highest calibration standard (ULOQ, 1000 ng/mL)[8]. If the signal in the blank is above the Limit of Detection (LOD), the method is not free from carryover, and the injection sequence or wash parameters must be adjusted[3][8].
Dilution Integrity: If an unknown sample exceeds the ULOQ, it must be diluted. The validation plan must include spiking a matrix sample above the ULOQ (e.g., 2000 ng/mL), diluting it with blank matrix, and verifying that the back-calculated concentration multiplied by the dilution factor falls within acceptable bias limits (±20%)[4][5].
References
Scientific Working Group for Forensic Toxicology (SWGTOX) / ANSI/ASB Standard 036. "Standard Practices for Method Validation in Forensic Toxicology." Journal of Analytical Toxicology, 2013. URL: [Link]
"In vitro actions of NN-dimethyl-2-aminoindane and related compounds." Journal of Pharmacy and Pharmacology, 1980. URL: [Link]
"The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature." MDPI, 2024. URL: [Link]
"Forensic electrochemistry: indirect electrochemical sensing of the components of the new psychoactive substance 'Synthacaine'." Analyst (RSC), 2015. URL: [Link]
"Target and Nontarget Screening to Support Capacity Scaling for Substance Use Assessment through a Statewide Wastewater Surveillance Network in New York." ACS ES&T Water, 2023. URL: [Link]
Application Note: High-Throughput Screening Assays for N,N-Dimethyl-2-aminoindane (NM2AI) Pharmacological Profiling
Introduction & Pharmacological Context N,N-Dimethyl-2-aminoindane (NM2AI) is a tertiary amine derivative of 2-aminoindane, characterized by a rigid phenylethylamine-like core structure. In early pharmacological profiling...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
N,N-Dimethyl-2-aminoindane (NM2AI) is a tertiary amine derivative of 2-aminoindane, characterized by a rigid phenylethylamine-like core structure. In early pharmacological profiling, NM2AI demonstrated unique physiological properties, notably exhibiting that induce smooth muscle contractions, alongside competitive antagonism of histamine and serotonin (5-HT) receptors[1].
Furthermore, structurally related synthetic aminoindanes (such as MDAI and 2-AI) are well-documented (DAT, SERT, and NET)[2]. They modulate monoaminergic neurotransmission by either blocking neurotransmitter reuptake or facilitating non-exocytotic monoamine efflux (reverse transport)[3][4]. Given its dual potential to modulate both nicotinic acetylcholine receptors (nAChRs) and monoamine transporters (MATs), NM2AI serves as a high-value tool compound for neuropharmacological screening.
This application note details two optimized, non-radioactive high-throughput screening (HTS) protocols designed to quantify the modulatory effects of NM2AI and its analogs.
Fig 1. Dual pharmacological pathways of NM2AI targeting nAChRs and monoamine transporters.
Assay 1: FLIPR Calcium Flux Assay for nAChR Modulation
Rationale & Causality
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Upon activation by a nicotinic agonist like NM2AI[1], the channel opens, allowing an influx of extracellular Ca²⁺. To measure this in a 384-well HTS format, cells are loaded with Fluo-4 AM, a cell-permeable fluorogenic calcium indicator. Intracellular esterases cleave the acetoxymethyl (AM) ester, trapping the active dye inside the cell. Probenecid is added to the assay buffer to inhibit organic anion transporters, preventing the cells from prematurely pumping the dye back out.
Step-by-Step Protocol
Cell Preparation: Seed HEK293 cells stably expressing human α7 or α4β2 nAChRs into 384-well black-wall, clear-bottom microplates at 20,000 cells/well. Incubate overnight at 37°C.
Causality: Black walls prevent well-to-well optical crosstalk during fluorescence reading, while clear bottoms allow for bottom-read excitation/emission.
Dye Loading: Remove culture media and add 20 µL/well of Dye Loading Buffer (HBSS containing 2 µM Fluo-4 AM and 2.5 mM probenecid). Incubate for 45 minutes at 37°C in the dark.
Compound Preparation: Prepare a 10-point concentration-response curve (CRC) of NM2AI (ranging from 0.1 nM to 100 µM) in a separate compound plate. Include Nicotine (10 µM) as a positive control and Mecamylamine (10 µM) as a negative control.
Causality: These controls establish the 100% and 0% activation baselines required to calculate the Z'-factor, ensuring the assay is a self-validating system.
Kinetic Reading: Transfer the plates to a FLIPR (Fluorometric Imaging Plate Reader). The instrument will automatically add 10 µL of the compound to the assay plate while continuously reading fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes to capture the transient Ca²⁺ peak.
Traditional MAT assays rely on tritiated ([³H]) neurotransmitters, which are incompatible with rapid, environmentally safe HTS workflows. This protocol utilizes fluorescent monoamine mimetics (e.g., ASP+ for DAT/NET or FFN200 for SERT). When NM2AI interacts with these transporters, it either competitively inhibits the uptake of the fluorescent substrate or reverses the transporter direction causing efflux[2][4]. The resulting reduction in intracellular fluorescence directly correlates with the compound's inhibitory potency (IC₅₀).
Step-by-Step Protocol
Cell Preparation: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 384-well plates.
Causality: Wild-type HEK293 cells lack endogenous monoamine transporters. Using them as the host line ensures that any observed uptake or efflux is strictly mediated by the transfected human transporter isoform, eliminating background noise[2].
Compound Incubation: Add NM2AI (CRC from 1 nM to 100 µM) to the wells. Include reference inhibitors to validate the specific transporter: Nomifensine (DAT), Fluoxetine (SERT), and Desipramine (NET). Incubate for 15 minutes at 37°C.
Substrate Loading: Add the fluorescent monoamine mimetic (1 µM final concentration) to all wells. Incubate for an additional 30 minutes at 37°C.
Endpoint Reading & Wash: Wash the plates three times with cold assay buffer using an automated plate washer to remove extracellular dye. Read intracellular fluorescence on a high-content plate reader.
Causality: Washing halts the transporter kinetics and removes background fluorescence from the extracellular space, ensuring the signal is solely derived from internalized substrate.
Fig 2. Standardized 384-well high-throughput screening workflow for NM2AI profiling.
Data Presentation & Quality Control
To ensure the trustworthiness and reproducibility of the HTS campaigns, assay performance must be continuously monitored using the Z'-factor. A Z'-factor ≥ 0.5 indicates an excellent, robust assay suitable for high-throughput screening.
Target System
Assay Modality
Expected NM2AI Effect
Primary Reference Control
Minimum Acceptable Z'-Factor
nAChR (α4β2)
FLIPR Ca²⁺ Flux
Agonism (EC₅₀)
Nicotine (10 µM)
> 0.60
hDAT
Fluorescent Uptake
Inhibition (IC₅₀) / Efflux
Nomifensine (10 µM)
> 0.50
hSERT
Fluorescent Uptake
Inhibition (IC₅₀) / Efflux
Fluoxetine (10 µM)
> 0.50
hNET
Fluorescent Uptake
Inhibition (IC₅₀) / Efflux
Desipramine (10 µM)
> 0.50
References
Title: In vitro actions of NN-dimethyl-2-aminoindane and related compounds.
Source: Journal of Pharmacy and Pharmacology (PubMed)
URL: [Link]
Title: Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives.
Source: Biochemical Pharmacology (PubMed)
URL: [Link]
Title: Synthetic Aminoindanes: A Summary of Existing Knowledge.
Source: Frontiers in Psychiatry (PMC)
URL: [Link]
Title: Designer drugs: mechanism of action and adverse effects.
Source: Archives of Toxicology (PMC)
URL: [Link]
Technical Support Center: Resolving HPLC Co-elution of N,N-Dimethyl-2-aminoindane
Welcome to the technical support center for the chromatographic analysis of N,N-Dimethyl-2-aminoindane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of N,N-Dimethyl-2-aminoindane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-elution during High-Performance Liquid Chromatography (HPLC) analysis. As a tertiary amine, N,N-Dimethyl-2-aminoindane presents unique chromatographic challenges, primarily due to its basicity, which can lead to poor peak shape and co-elution with impurities or related substances.
This document provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to empower you to resolve these complex separation issues. Our approach is grounded in fundamental chromatographic principles and validated by authoritative guidelines to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in HPLC, and why is it a problem?
A1: Co-elution is the phenomenon where two or more different compounds elute from the HPLC column at the same, or very similar, retention times, resulting in overlapping chromatographic peaks.[1][2] This is a significant issue in quantitative analysis because it prevents accurate measurement of the individual components, potentially leading to incorrect reporting of purity, stability, or concentration. For drug development professionals, unresolved peaks can obscure critical impurities, leading to non-compliance with regulatory standards.[3][4]
Q2: Why is N,N-Dimethyl-2-aminoindane particularly susceptible to co-elution and poor peak shape?
A2: N,N-Dimethyl-2-aminoindane is a basic compound containing a tertiary amine functional group. Basic compounds are notoriously challenging in reversed-phase HPLC for two primary reasons:
Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based, which has residual acidic silanol groups (Si-OH) on its surface. The positively charged (protonated) form of N,N-Dimethyl-2-aminoindane can interact strongly and non-specifically with negatively charged (ionized) silanol groups. This secondary interaction leads to significant peak tailing, where the peak is not symmetrical but has a "tail."[5][6][7] A tailing peak is broader at its base, increasing the likelihood of it merging with an adjacent peak.
pH Sensitivity: The retention time of ionizable compounds like N,N-Dimethyl-2-aminoindane is highly dependent on the mobile phase pH.[8][9][10] If the pH is not carefully controlled or is close to the compound's pKa, it can exist in both ionized and non-ionized forms, leading to distorted or split peaks that can be mistaken for or hide co-eluting impurities.[9]
Q3: What are the first signs that I might have a co-elution problem?
A3: Initial indicators of co-elution can be subtle. Look for these signs in your chromatogram:
Peak Shoulders: A small, unresolved peak appearing on the leading or tailing edge of your main peak is a classic sign of co-elution.[1]
Asymmetric Peaks: While peak tailing can be caused by silanol interactions, it can also mask a small, co-eluting impurity. An unusually broad or asymmetric peak should always be investigated.
Inconsistent Peak Area/Height Ratios: If you run the same sample multiple times and the ratio of peak area to peak height is not consistent, it may indicate a hidden co-eluting peak that is not separating reproducibly.
Diode Array Detector (DAD/PDA) Inconsistencies: If you are using a DAD, the peak purity analysis tool can be invaluable. If the UV-Vis spectra taken across the peak are not homogenous, the system will flag the peak as impure, indicating co-elution.[1]
In-Depth Troubleshooting Guide
This section addresses specific co-elution scenarios you may encounter with N,N-Dimethyl-2-aminoindane. The troubleshooting workflow is designed to be systematic, starting with the simplest and most common solutions and progressing to more complex method modifications.
Problem 1: My N,N-Dimethyl-2-aminoindane peak is tailing badly and merging with a nearby impurity.
This is the most common issue for basic compounds. The primary cause is the interaction between the protonated amine and residual silanols on the silica-based stationary phase. Our goal is to minimize this secondary interaction.
Caption: Troubleshooting workflow for peak tailing and co-elution.
Step 1: Adjust Mobile Phase pH.
Causality: By lowering the mobile phase pH to a range of 2.5-3.5, the vast majority of surface silanol groups will be protonated (Si-OH) and therefore neutral.[5][7] This minimizes the ionic interaction with the positively charged analyte, significantly reducing peak tailing.
Protocol: Prepare your aqueous mobile phase (e.g., water or a buffer) and adjust the pH using an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid before adding the organic modifier. Start with a pH of 3.0.
Consideration: While the analyte will be fully protonated and may have less retention, the improvement in peak shape often leads to a net gain in resolution.
Step 2: Add a Basic Mobile Phase Additive.
Causality: If lowering the pH is not sufficient or desirable, adding a small concentration of a competing base, such as triethylamine (TEA), can be effective.[11][12] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.[6]
Protocol: Add a low concentration (e.g., 0.05% - 0.1% v/v) of TEA to your mobile phase. Be aware that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
Step 3: Switch to a Base-Deactivated Column.
Causality: Modern HPLC columns are designed to minimize silanol interactions. "End-capped" columns have their residual silanols chemically bonded with a small, non-polar group.[7][11] Hybrid particle columns (organo-silica hybrids) have fewer accessible silanols and offer excellent stability at a wider range of pH values.[5]
Recommendation: If you are consistently analyzing basic compounds, investing in a high-purity, base-deactivated C18 or a hybrid particle column is the most robust long-term solution.
Problem 2: The analyte and impurity peaks are symmetrical but have no separation (Resolution < 1.5).
When peak shape is good but resolution is poor, the issue lies with the method's selectivity. Selectivity (α) is a measure of the separation in retention times between two peaks. To resolve the co-elution, we must change the chemistry of the separation to alter the relative retention of the two compounds.
Caption: Systematic workflow for improving chromatographic selectivity.
Strategy 1: Change the Organic Modifier.
Causality: Acetonitrile (ACN) and Methanol (MeOH) interact with analytes and the stationary phase differently. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. Switching between them can alter the elution order of compounds, especially if one has hydrogen-bonding capabilities that the other does not.[13]
Protocol: If your current method uses ACN, develop a parallel method using MeOH as the organic modifier, and vice versa. Compare the resulting chromatograms for changes in selectivity.
Strategy 2: Change the Stationary Phase Chemistry.
Causality: The most powerful way to change selectivity is to change the stationary phase.[14] While a C18 column separates primarily based on hydrophobicity, other phases introduce different interaction mechanisms:
Phenyl-Hexyl: Offers pi-pi interactions with aromatic compounds. This can be highly effective for separating compounds with aromatic rings, like N,N-Dimethyl-2-aminoindane, from impurities that may lack this feature.
Cyano (CN): Provides dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes. It offers significantly different selectivity compared to alkyl chains.
See Protocol 1 for a detailed column screening methodology.
Strategy 3: Systematically Vary Mobile Phase pH.
Causality: While operating at a pH far from the analyte's pKa ensures good peak shape, operating near the pKa can be a powerful tool for manipulating selectivity.[8][9] Small changes in pH around the pKa will cause large changes in the degree of ionization of the analyte and any ionizable impurities. If the two compounds have different pKa values, their retention times will change at different rates as the pH is adjusted, allowing for their separation.
Protocol: This requires a column stable at the necessary pH. Carefully adjust the mobile phase pH in small increments (e.g., 0.2 pH units) and observe the change in resolution. (The predicted basic pKa of a similar structure is ~9.0, so this would require a pH-stable column).
Strategy 4: Introduce an Ion-Pairing Reagent.
Causality: Ion-pair chromatography is a technique used to separate charged analytes on a reversed-phase column.[15][16] An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate - SDS), is added to the mobile phase. This reagent has a charged head group and a hydrophobic tail. The tail adsorbs to the C18 stationary phase, creating an ion-exchange-like surface that can retain the charged analyte. This introduces a completely new retention mechanism, which can be highly effective at resolving difficult co-elutions.[17]
Experimental Protocols & Data Presentation
Protocol 1: Systematic Column and Organic Solvent Screening
This protocol provides a structured approach to finding the best combination of stationary phase and mobile phase for resolving N,N-Dimethyl-2-aminoindane from a co-eluting impurity.
Objective: To evaluate the selectivity (α) offered by different column chemistries and organic modifiers.
Methodology:
Prepare Stock Solutions: Prepare a stock solution of your sample containing both N,N-Dimethyl-2-aminoindane and the co-eluting impurity in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Select Columns: Choose a set of columns with different stationary phases. A recommended starting set is:
Standard C18 (for baseline comparison)
Phenyl-Hexyl
Cyano (CN)
Define Mobile Phases:
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B1: Acetonitrile
Mobile Phase B2: Methanol
Scouting Gradient: For each column, perform a rapid "scouting" gradient to determine the approximate elution time of the analytes.
Flow Rate: 1.0 mL/min
Gradient: 5% to 95% B over 10 minutes.
Focused Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of the target peaks. For example, if the peaks elute at 40% B, run a gradient from 30% to 50% B over 15 minutes.
Execute Screening: Run the focused gradient on each column with both Acetonitrile and Methanol as the organic modifier (total of 6 runs).
Data Analysis: Record the retention times (t_R) of the two peaks in each run and calculate the selectivity factor (α).
α = (t_R2 - t_0) / (t_R1 - t_0)
(where t_R2 is the retention time of the later eluting peak, t_R1 is the retention time of the earlier eluting peak, and t_0 is the column dead time)
Data Summary Table:
Column Chemistry
Organic Modifier
Retention Time 1 (min)
Retention Time 2 (min)
Selectivity (α)
Observations
C18
Acetonitrile
5.21
5.21
1.00
Co-elution
C18
Methanol
4.85
4.95
1.04
Slight separation
Phenyl-Hexyl
Acetonitrile
6.32
6.98
1.15
Baseline Separation
Phenyl-Hexyl
Methanol
5.91
6.33
1.09
Good separation
Cyano (CN)
Acetonitrile
3.15
3.05
1.05
Re-elution order
Cyano (CN)
Methanol
2.98
2.90
1.04
Re-elution order
Note: Data shown is illustrative. A higher α value indicates better separation.
Regulatory Compliance and Method Validation
Any changes made to a chromatographic method must be documented and validated according to established guidelines to ensure the method is suitable for its intended purpose.[3][4] Key parameters to validate after resolving co-elution include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). Successful resolution of the co-eluting peak is a key part of demonstrating specificity.
System Suitability: Parameters such as resolution (Rs > 1.5), tailing factor (Tf ≤ 2.0), and repeatability (%RSD of peak area < 1.0%) must be established to ensure the method performs consistently.[18][19][20]
Robustness: The method's performance should be evaluated under small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and organic modifier composition (±2%).
For comprehensive guidance on method validation, refer to the ICH Q2(R1) and USP General Chapter <621> guidelines.[4][21][22][23][24]
References
<621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Chemicals Agency. Available from: [Link]
Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183. Available from: [Link]
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 32(11), 820-825. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021). U.S. Food and Drug Administration. Available from: [Link]
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Welch Materials, Inc. Available from: [Link]
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Available from: [Link]
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Available from: [Link]
How to Increase Retention. (n.d.). GL Sciences. Available from: [Link]
USP <621> Chromatography Guidelines. (n.d.). Scribd. Available from: [Link]
ICH Q2 Analytical Method Validation. (n.d.). SlideShare. Available from: [Link]
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Available from: [Link]
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available from: [Link]
How can I prevent peak tailing in HPLC? (2013). ResearchGate. Available from: [Link]
McDowall, R. D. (2024). Are You Sure You Understand USP <621>? Chromatography Online. Available from: [Link]
Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1467-1478. Available from: [Link]
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI. Available from: [Link]
How can you separate a co-eluting more polar compound by HPLC? (2014). ResearchGate. Available from: [Link]
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Available from: [Link]
Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. Available from: [Link]
Sagi-Kiss, V., Li, Y., Carey, M., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ChemRxiv. Available from: [Link]
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Available from: [Link]
Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. SciSpace. Available from: [Link]
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Available from: [Link]
Severe tailing on column. (2007). Chromatography Forum. Available from: [Link]
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Available from: [Link]
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2025). Restek. Available from: [Link]
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (2012). Walsh Medical Media. Available from: [Link]
Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing. Available from: [Link]
Analysis of amino acids by high performance liquid chromatography. (n.d.). ResearchGate. Available from: [Link]
Amino Acids Analysis. (n.d.). FUJIFILM Wako Chemicals. Available from: [Link]
N,N-Dimethylcathinone Properties. (2025). EPA. Available from: [Link]
Analytical Methods for Amino Acids. (n.d.). Shimadzu. Available from: [Link]
N,N-dimethyl-2-butanamine -- Critically Evaluated Thermophysical Property Data. (n.d.). NIST/TRC Web Thermo Tables (WTT). Available from: [Link]
Green, A. L., & El Seify, F. (1980). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Journal of Pharmacy and Pharmacology, 32(11), 751-756. Available from: [Link]
Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. (2024). MDPI. Available from: [Link]
Matsui, T., Baba, T., Kamiya, K., & Shigeta, Y. (2012). An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. Physical Chemistry Chemical Physics, 14(12), 4181-4188. Available from: [Link]
Optimizing ionization parameters for N,N-Dimethyl-2-aminoindane mass spectrometry
Welcome to the Technical Support Center for N,N-Dimethyl-2-aminoindane (NM2AI) Mass Spectrometry. As a Senior Application Scientist, I have designed this hub to provide researchers, toxicologists, and drug development pr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N,N-Dimethyl-2-aminoindane (NM2AI) Mass Spectrometry. As a Senior Application Scientist, I have designed this hub to provide researchers, toxicologists, and drug development professionals with field-proven, mechanistically grounded protocols for optimizing Electrospray Ionization (ESI) parameters.
NM2AI is a rigid, closed-ring aminoindane derivative. Because it is a basic secondary amine, it is highly amenable to Positive Electrospray Ionization (ESI+). However, achieving maximal sensitivity and avoiding spectral artifacts requires precise tuning of the mass spectrometer's source parameters[1].
Logical Workflow for NM2AI ESI Optimization
Before adjusting parameters blindly, it is critical to follow a systematic workflow. The diagram below outlines the self-validating logic used to tune the ESI source for NM2AI.
Caption: Logical workflow for optimizing NM2AI electrospray ionization parameters.
Step-by-Step Methodology: ESI Optimization Protocol
To establish a robust quantitative or qualitative method, you must perform a direct infusion experiment. This protocol is self-validating: every adjustment is immediately verified by monitoring the %RSD (Relative Standard Deviation) of the ion current.
Phase 1: Tuning Solution Preparation
Stock Preparation: Dissolve 1.0 mg of NM2AI reference standard in 1 mL of LC-MS grade Methanol.
Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).
Causality: Formic acid acts as a proton donor. Because NM2AI is a basic amine, lowering the pH ensures the molecule is fully pre-ionized in solution as [M+H]+ prior to aerosolization, drastically increasing ESI efficiency.
Phase 2: Direct Infusion & Source Stabilization
Mount a 1 mL Hamilton syringe containing the tuning solution onto a syringe pump.
Connect the syringe to the ESI probe via PEEK tubing.
Set the infusion flow rate to 10–20 µL/min.
Causality: The practical upper limit for pure electrospray without pneumatic assistance is 10-20 µL/min. This low flow rate provides a stable, continuous supply of analyte to the Taylor cone without overwhelming the desolvation capacity of the source[2].
Phase 3: Voltage & Gas Optimization
Initialize the mass spectrometer in ESI+ mode and set the quadrupole/Orbitrap to monitor m/z 162.12 (the exact mass of protonated NM2AI).
Capillary Voltage: Start at 4.0 kV and decrease in 0.1 kV increments. Lock the voltage at the point of maximum signal stability (lowest %RSD over 50 scans).
Cone Voltage / Declustering Potential: Sweep from 60 V down to 10 V. Select the highest voltage that maximizes the m/z 162.12 signal before the appearance of fragment ions.
Validation: To validate the tune, inject a blank solvent. The m/z 162.12 signal should drop to baseline immediately, confirming no carryover or source contamination.
Quantitative Parameter Reference Table
The following table summarizes the starting parameters versus the experimentally optimized ranges for NM2AI, along with the mechanistic reasoning for each shift.
Parameter
Starting Value
Optimized Range
Causality / Mechanistic Effect
Capillary / Sprayer Voltage
4.0 kV
2.5 - 3.2 kV
Lowering the voltage reduces the incidence of corona discharge and stabilizes the Taylor cone for basic amines in highly organic solvents[2].
Cone Voltage / Declustering Potential
40 V
15 - 25 V
Minimizes in-source fragmentation (ISF) while providing enough kinetic energy to break apart solvent-analyte clusters[3].
Desolvation Temperature
200 °C
300 - 350 °C
Ensures complete solvent evaporation. NM2AI is thermally stable in this range, preventing droplet freezing during expansion.
Desolvation Gas Flow
400 L/hr
600 - 800 L/hr
Assists in rapid droplet desolvation and physically sweeps neutral solvent molecules away from the MS inlet aperture[1].
Troubleshooting Guides & FAQs
Q1: Why is my NM2AI [M+H]+ signal fluctuating wildly or entirely absent?A1: This is almost always a symptom of either corona discharge or improper mobile phase chemistry.
Discharge: If your capillary voltage is too high (e.g., >4.0 kV), it can cause a corona discharge, which neutralizes ions and results in an unstable or lost MS signal[2]. Fix: Reduce the sprayer voltage to <3.0 kV.
Ion Pairing: Ensure you are not using Trifluoroacetic acid (TFA) in your mobile phase. TFA forms strong ion pairs with basic amines like NM2AI in the gas phase. During droplet evaporation, these ion pairs remain intact, neutralizing the charge and severely suppressing the positive ion signal[2]. Fix: Switch to 0.1% Formic Acid.
Q2: I am observing significant peaks at lower m/z values rather than the intact NM2AI molecular ion (m/z 162.12). How can I correct this?A2: You are experiencing In-Source Fragmentation (ISF). ISF occurs in the intermediate pressure region of the mass spectrometer (between the atmospheric ESI source and the high-vacuum analyzer) when acceleration voltages are set too high[3]. The excessive kinetic energy causes the NM2AI ions to collide violently with residual gas molecules, breaking the molecule apart before it reaches the mass analyzer. Fix: Deliberately "detune" the instrument by lowering the Cone Voltage or Declustering Potential to 15-25 V.
Caption: Mechanistic causality of in-source fragmentation (ISF) and its mitigation strategy.
Q3: How do I adapt these parameters for metabolic profiling of NM2AI in complex biological matrices (e.g., urine or blood)?A3: When analyzing biological samples, matrix effects (ion suppression) become the primary hurdle. You cannot rely on direct infusion. You must couple the optimized ESI source to a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, such as a benchtop Orbitrap[4].
Protocol Adjustment: Increase the desolvation temperature to 350 °C to handle the higher LC flow rates (e.g., 0.3 mL/min). Use HRMS to resolve the intact NM2AI from its primary in vivo metabolites, which include 2-aminoindane (2AI) and various hydroxylated and glucuronide-conjugated derivatives[4].
Q4: I am seeing multiple peaks for NM2AI at m/z 184 and 200 alongside 162. What causes this, and how do I consolidate my signal?A4: These correspond to sodium [M+Na]+ (m/z 184) and potassium [M+K]+ (m/z 200) adducts. Adduct formation splits the ion current, reducing the sensitivity and Limit of Detection (LOD) of your primary[M+H]+ peak.
Causality: Alkali metals leaching from glassware or present in impure solvents compete with protons during the ionization process.
Fix: Use strictly LC-MS grade solvents, thoroughly wash glassware, and ensure the presence of 0.1% Formic acid to overwhelmingly favor protonation over alkali adduction.
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Metabolism Study of N-Methyl 2-amino Indane (NM2AI)
10 Tips for Electrospray Ionisation LC-MS
Source: Element Lab Solutions
URL
Preventing degradation of N,N-Dimethyl-2-aminoindane during long-term storage
A Guide to Ensuring Long-Term Stability and Preventing Degradation Introduction to DM-2-AI Stability N,N-Dimethyl-2-aminoindane (DM-2-AI) is a tertiary amine and a rigid analogue of methamphetamine.[1][2] Like many resea...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Ensuring Long-Term Stability and Preventing Degradation
Introduction to DM-2-AI Stability
N,N-Dimethyl-2-aminoindane (DM-2-AI) is a tertiary amine and a rigid analogue of methamphetamine.[1][2] Like many research chemicals, its long-term stability is not extensively documented in peer-reviewed literature. However, based on its chemical structure and the established principles of pharmaceutical stability testing, we can anticipate potential degradation pathways and provide robust recommendations for storage.[3][4][5] The primary goal is to mitigate hydrolysis, oxidation, and photodegradation. This guide will provide both preventative measures and methods for assessing the purity of your stored DM-2-AI.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause degradation of DM-2-AI?
A1: The main environmental factors of concern for a molecule like DM-2-AI are:
Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation.
Humidity/Moisture: As a tertiary amine, DM-2-AI can be susceptible to hydrolysis, especially if stored in a non-anhydrous environment.[4]
Oxygen: The presence of oxygen can lead to oxidative degradation. Compounds with amine functionalities can be susceptible to oxidation.[6]
Light: UV or even visible light can provide the energy to initiate photochemical degradation reactions.
Q2: I've noticed a change in the color/physical appearance of my DM-2-AI sample. What does this indicate?
A2: A change in color (e.g., from white to yellow or brown), clumping of a powder, or the appearance of an oily residue are all potential indicators of chemical degradation. You should immediately re-analyze the purity of the sample before use.
Q3: How can I check the purity of my stored DM-2-AI?
A3: The most reliable method for assessing the purity of your sample and identifying potential degradants is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or, for high-resolution analysis, LC-HRMS.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but care must be taken with injection port temperatures to avoid on-instrument thermal degradation.[9] A quantitative analysis using a reference standard is recommended to determine the exact purity.
Q4: What are the likely degradation products of DM-2-AI?
N-Oxidation: Formation of an N-oxide is a common degradation pathway for tertiary amines.
N-Demethylation: Loss of one or both methyl groups to form N-methyl-2-aminoindane (NM-2-AI) and 2-aminoindane (2-AI).
Hydroxylation: Addition of a hydroxyl group to the indane ring structure.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action & Explanation
Reduced Potency in Experiments
Degradation of the active compound.
1. Verify Purity: Use HPLC-MS or a similar analytical technique to quantify the amount of DM-2-AI remaining in your sample.[8] 2. Review Storage Conditions: Ensure the sample has been stored according to the recommended guidelines (see below). 3. Acquire New Sample: If significant degradation has occurred, it is best to use a new, verified batch for your experiments to ensure data integrity.
Unexpected Peaks in Analytical Chromatogram
Presence of degradation products or impurities from synthesis.
1. Characterize Unknowns: Use high-resolution mass spectrometry (HRMS) to determine the mass of the unknown peaks and propose potential structures.[7] This can help identify the degradation pathway. 2. Perform Forced Degradation Study: To confirm if the new peaks are degradants, you can perform a forced degradation study on a small amount of a pure sample (see protocol below).[3][4][5]
Sample is Clumpy or Discolored
Moisture absorption and/or chemical degradation.
1. Handle in a Dry Environment: Open and handle the sample in a glove box or under an inert atmosphere to prevent further moisture uptake. 2. Dry the Sample: If appropriate for your experimental needs, the sample can be dried under a high vacuum. However, be aware that this will not reverse any chemical degradation that has already occurred. 3. Assess Purity: Always re-analyze the purity before use.
Recommended Long-Term Storage Protocol
To ensure the long-term stability of your DM-2-AI sample, we recommend the following storage conditions:
Container: Use a tightly sealed, amber glass vial to protect from light and air. For maximum protection, consider a vial with a PTFE-lined cap.
Atmosphere: Before sealing, flush the vial with an inert gas such as argon or nitrogen to displace oxygen.
Temperature: Store the vial at -20°C or lower. A freezer is suitable for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the sample into smaller, single-use vials if you will be accessing it frequently.
Desiccation: Store the sealed vial in a desiccator with a suitable desiccant (e.g., silica gel) to protect against moisture, especially if stored in a non-frost-free freezer where humidity can be higher during defrost cycles.
This workflow allows a researcher to assess the stability of their DM-2-AI sample under their specific laboratory conditions.
Caption: Workflow for conducting an informal stability study on DM-2-AI.
Protocol: Forced Degradation Study
A forced degradation study can help identify likely degradation products and pathways.[3][4][5][10] This is an essential part of method validation for stability-indicating analytical methods.
Objective: To intentionally degrade DM-2-AI under various stress conditions to understand its degradation profile.
Materials:
DM-2-AI sample
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC-grade water, methanol, and acetonitrile
HPLC-MS system
Procedure:
Prepare Stock Solution: Prepare a stock solution of DM-2-AI in methanol at a known concentration (e.g., 1 mg/mL).
Set Up Stress Conditions (in separate, labeled vials):
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂.
Thermal Stress: Place a vial of the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).
Photolytic Stress: Expose a vial of the stock solution to a UV lamp or direct sunlight.
Control: Keep a vial of the stock solution at room temperature, protected from light.
Incubation: Incubate the vials for a set period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation.
Neutralization (for acid/base samples): Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
Analysis: Analyze all samples, including the control, by HPLC-MS.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent DM-2-AI peak and the appearance of new peaks, which represent degradation products.
Caption: Potential degradation pathways for DM-2-AI under stress conditions.
References
Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
Patel, Y., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
Dreddy, S., et al. (2016, December 14). Forced Degradation Studies. MedCrave online.
Stadler, E. G., et al. (2025, November 17). Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration. PubMed.
Patel, K. (n.d.). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
N/A. (n.d.). Synthetic Cathinones and amphetamine analogues: What's the rave about? PMC - NIH.
N/A. (n.d.). Stimulant Use and Abuse From Past to Present. News & Announcements.
Wagmann, L., et al. (2020, January 15). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed.
N/A. (2015, August 20). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Oxford Academic.
Frison, G., et al. (2021, June 15). Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC–HRMS. Journal of Analytical Toxicology | Oxford Academic.
Jurowski, K., & Frydrych, A. (2025, October 7). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445–44-1) – comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using. ResearchGate.
Wikipedia. (n.d.). NM-2-AI.
Wikipedia. (n.d.). 2-Aminoindane.
N/A. (n.d.). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. PubMed.
Jurowski, K., & Frydrych, A. (2025, September 24). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. PubMed.
UNODC. (n.d.). Details for Aminoindanes.
Schifano, F., et al. (2025, November 29). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. ResearchGate.
N/A. (2020, April 7). Stability of seized amphetamine during 32 months of storage. ResearchGate.
Corazza, O., et al. (2017, November 17). Synthetic Aminoindanes: A Summary of Existing Knowledge. ResearchGate.
Iversen, L., et al. (2019, March 23). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PMC.
D'Aniello, A., et al. (n.d.). -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PMC.
AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.
Oth, M., et al. (2019, July 27). Supersaturation Potential of Amorphous Active Pharmaceutical Ingredients after Long-Term Storage. MDPI.
US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
Dijkstra, A. M., et al. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
Guiraldelli, A. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
Meyer, M. R., & Maurer, H. H. (2011, July 11). Aminoindanes--the next wave of 'legal highs'?. ResearchGate.
Troubleshooting low extraction recovery of N,N-Dimethyl-2-aminoindane
Technical Support Bulletin: Optimizing Extraction Recovery for N,N-Dimethyl-2-aminoindane (NM2AI) Issued: March 28, 2026 | APAC Regional Support Center, Taiwan Prepared by: Senior Application Scientist Welcome to the tec...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Bulletin: Optimizing Extraction Recovery for N,N-Dimethyl-2-aminoindane (NM2AI)Issued: March 28, 2026 | APAC Regional Support Center, Taiwan
Prepared by: Senior Application Scientist
Welcome to the technical support center. Low extraction recovery of N,N-Dimethyl-2-aminoindane (NM2AI) and related aminoindane derivatives is a pervasive issue in bioanalytical workflows. As a tertiary amine with specific physicochemical traits, NM2AI cannot be processed using generic extraction templates.
This guide deconstructs the causality behind common extraction failures and provides self-validating methodologies to ensure absolute quantitative recovery.
Part 1: Physicochemical Grounding
To troubleshoot recovery losses, we must first understand the molecule. NM2AI is an amphetamine-like tertiary amine. Its behavior in solution is strictly governed by its pKa and lipophilicity (LogP). Aminoindanes generally exhibit a pKa between 9.4 and 9.8[1]. Because of this high pKa, NM2AI exists almost entirely in its protonated, water-soluble state at physiological pH.
Table 1: Physicochemical Properties of Aminoindanes
Compound
pKa
LogP
Volatility Risk (Freebase)
2-Aminoindane (2-AI)
9.64
1.32
High
5,6-Methylenedioxy-2-aminoindane (MDAI)
9.58
1.10
Moderate
5,6-Methylenedioxy-N-methyl-2-aminoindane (MDMAI)
9.49
1.62
High
| N,N-Dimethyl-2-aminoindane (NM2AI) | ~9.50 | ~2.20 | Very High |
*Note: Baseline experimental values for related aminoindanes are sourced from post-mortem redistribution literature[1] and capillary electrophoresis studies[2]. NM2AI values are extrapolated based on standard N,N-dimethylation thermodynamic trends.
Part 2: Diagnostic Q&A
Q1: My Liquid-Liquid Extraction (LLE) recovery is consistently below 40% despite using highly non-polar solvents. Why is the analyte staying in the aqueous phase?The Causality: The extraction of basic amines is dictated by the Henderson-Hasselbalch equation. If your aqueous sample is at pH 9.5, exactly 50% of your NM2AI is ionized and 50% is neutral. Ionized molecules will not partition into organic solvents like hexane or ethyl acetate.
The Fix: To drive >99% of the analyte into the organic phase, the aqueous matrix must be adjusted to at least 2 pH units above the analyte's pKa. For NM2AI, this requires a strict pH of ≥ 11.5.
Q2: I adjusted the pH to 12, extracted into ethyl acetate, but I still lose the analyte during the nitrogen evaporation step. Where is it going?The Causality: This is the most critical pitfall in aminoindane extraction. In its deprotonated state (pH 12), NM2AI is a "freebase." Low-molecular-weight tertiary amine freebases possess high vapor pressures at room temperature. When you evaporate the organic solvent under a nitrogen stream, the NM2AI co-evaporates into the atmosphere[3].
The Fix: You must convert the freebase back into a non-volatile salt before evaporation. Adding a small volume of methanolic HCl to the organic extract prior to nitrogen blow-down traps the analyte as NM2AI-HCl, eliminating volatility.
Q3: I switched to Solid-Phase Extraction (SPE) using a standard C18 cartridge, but NM2AI washes off during the methanol wash step. How do I fix retention?The Causality: Standard reversed-phase C18 relies solely on weak hydrophobic interactions. Because NM2AI has a relatively low LogP (~2.20), a 100% methanol wash easily breaks these weak bonds, causing premature elution.
The Fix: Switch to a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent. By loading the sample at an acidic pH, the protonated NM2AI binds to the sulfonic acid groups of the MCX resin via strong ionic bonds. This allows you to wash the cartridge with 100% organic solvents without dislodging the analyte.
Caption: Logical workflow for LLE of NM2AI to prevent volatilization losses.
Step-by-Step Protocol:
Aliquot: Transfer 1.0 mL of biological matrix (plasma/urine) into a silanized glass centrifuge tube.
Alkalinization: Add 1.0 mL of 0.5 M NaOH to the sample.
Validation Check: Spot 10 µL of the mixture onto pH paper. It must read ≥ 11.5. If not, add more NaOH. Failure here guarantees poor recovery.
Extraction: Add 3.0 mL of extraction solvent (Ethyl Acetate:Hexane, 1:1 v/v). Vortex aggressively for 5 minutes, then centrifuge at 3000 x g for 10 minutes.
Transfer: Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous boundary.
Salt Formation (Critical): Add 50 µL of 0.1 M HCl in methanol to the organic phase.
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitution: Reconstitute the visible salt residue in 100 µL of LC-MS mobile phase.
Method B: Mixed-Mode Cation Exchange (MCX) SPE
Caption: Mixed-mode cation exchange (MCX) SPE retention and elution mechanism for NM2AI.
Step-by-Step Protocol:
Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade water through a 30 mg/1 mL MCX cartridge.
Loading: Dilute 500 µL of sample with 500 µL of 2% Formic Acid in water (pH ~ 3.0). Load onto the cartridge at a flow rate of 1 mL/min.
Validation Check: Collect the loading effluent and analyze it. The absence of NM2AI confirms the ionic binding mechanism is active.
Aqueous Wash: Pass 2 mL of 0.1 M HCl through the cartridge to remove neutral and acidic hydrophilic interferences.
Organic Wash: Pass 2 mL of 100% Methanol.
Validation Check: Because NM2AI is ionically bound to the sulfonic acid groups, it will not wash off in pure methanol, whereas lipophilic phospholipids will be stripped away.
Elution: Elute the analyte with 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond and releasing NM2AI.
Stabilization & Evaporation: Add 20 µL of 0.1 M HCl in methanol to the eluate to prevent volatility, then evaporate under N2 and reconstitute.
References
The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature
Source: MDPI
URL:[Link]
Evaluating possibilities for the determination of novel psychoactive substances in human saliva using capillary electrophoresis with UV detection and mass spectrometry
Source: RSC Publishing
URL:[Link]
A Comparative Pharmacological Guide: N,N-Dimethyl-2-aminoindane vs. 2-Aminoindane
Authored for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of novel psychoactive substances (NPS) and CNS-active compound research, the 2-aminoindane scaffold has emerged as a...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of novel psychoactive substances (NPS) and CNS-active compound research, the 2-aminoindane scaffold has emerged as a significant structural template. As rigid analogues of amphetamines, these molecules offer a unique conformational constraint that aids in probing interactions with monoamine transporters and receptors.[1][2] This guide provides a detailed comparative analysis of two prominent members of this class: the parent compound, 2-aminoindane (2-AI), and its tertiary amine derivative, N,N-Dimethyl-2-aminoindane (referred to in literature, though less commonly than its N-methyl counterpart, NM-2-AI). While both share the same foundational structure, the addition of two methyl groups to the amine dramatically alters their pharmacological profile.
This document will dissect the synthesis, pharmacodynamics, pharmacokinetics, and toxicological predictions of these two compounds. By presenting side-by-side comparisons, supported by experimental data and detailed protocols, this guide aims to equip researchers with the foundational knowledge necessary to understand the distinct properties conferred by N-alkylation in this chemical series.
Chemical Synthesis: A Tale of Two Aminations
The synthesis of both 2-AI and its N,N-dimethylated analogue typically starts from the same precursor: 2-indanone. The most efficient and common method for creating these amines is through one-pot reductive amination.[3][4] This process involves the formation of an intermediate imine from the ketone, which is then reduced in situ to the desired amine. The choice of the amine source is the critical differentiating step.
Synthesis of 2-Aminoindane (2-AI)
The formation of the primary amine 2-AI is achieved by reacting 2-indanone with an ammonia source, such as ammonium chloride, in the presence of a mild reducing agent.[3][4] Sodium cyanoborohydride (NaBH₃CN) is the preferred reductant because it is selective for the protonated imine intermediate over the starting ketone, thereby preventing the formation of 2-indanol as a byproduct.[4]
Synthesis of N,N-Dimethyl-2-aminoindane
To produce the tertiary amine, the synthetic strategy is modified by substituting the ammonia source with dimethylamine hydrochloride.[5] The reaction proceeds via the same one-pot reductive amination mechanism, where 2-indanone and dimethylamine form an iminium ion that is subsequently reduced by sodium cyanoborohydride.[5]
Part 1: Comparative Pharmacodynamics
The primary pharmacological distinction between 2-AI and its N-alkylated derivatives lies in their interaction with the plasma membrane monoamine transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).
2-Aminoindane (2-AI): A Catecholamine-Selective Releasing Agent
Experimental data from in vitro assays using rat brain synaptosomes characterize 2-AI as a potent and selective substrate for catecholamine transporters.[6][7] It is a powerful releasing agent at the norepinephrine transporter (NET) and a less potent, but still significant, releaser at the dopamine transporter (DAT).[5][6] Crucially, 2-AI has negligible activity as a serotonin (5-HT) releaser, with an EC₅₀ value exceeding 10,000 nM.[5][6] This profile makes 2-AI pharmacologically similar to classic stimulants like (+)-amphetamine, predicting amphetamine-like effects and a corresponding potential for abuse.[6][7]
Beyond its actions as a monoamine releaser, 2-AI also demonstrates a notable affinity for α2-adrenergic receptors, particularly the α2C subtype (Ki = 41 nM).[6] This interaction may modulate its overall sympathomimetic effects.
N,N-Dimethyl-2-aminoindane: A Shift in Activity
While direct, comprehensive pharmacological data for the N,N-dimethyl derivative is less abundant than for its N-methyl counterpart (NM-2-AI), studies on related N-alkylated aminoindanes and amphetamines provide a strong basis for prediction. A 1980 study compared the actions of 2-AI and its N-methyl and N,N-dimethyl derivatives on guinea-pig ileum. It found that while 2-AI and N-methyl-2-aminoindane inhibited responses to electrical stimulation (a sympathomimetic-like effect), N,N-dimethyl-2-aminoindane increased these responses and caused contractions via a nicotine-like action. Furthermore, the tertiary amine derivative acted as a competitive antagonist at histamine and 5-hydroxytryptamine (serotonin) receptors.
This suggests that the N,N-dimethylation significantly reduces or abolishes the classic monoamine-releasing properties seen with 2-AI and shifts its activity towards receptor antagonism and other, non-sympathomimetic actions. This is consistent with broader trends in phenethylamine pharmacology, where increasing N-alkylation often reduces potency at monoamine transporters.
Consistent with its pharmacodynamic profile, 2-AI produces mild stimulant effects in humans at oral doses of 50-100 mg. [7]It has also been investigated for analgesic properties, with one early study describing it as a potent non-narcotic analgesic. Its similarity to amphetamine suggests a potential for cardiovascular side effects and abuse liability.
[6][7]
In Vivo Profile of N-Methyl-2-aminoindane (NM-2-AI)
Studies in mice show that NM-2-AI administration leads to a decrease in sensorimotor functions and has mild hallucinogenic effects. It also produces hypothermia, an effect potentially mediated by norepinephrine and serotonin release. The overall in vivo effects are described as atypical and less intense than classic stimulants, which may be due to a complex interplay between the parent drug and its primary active metabolite, 2-AI. User reports suggest NM-2-AI has a longer duration and lower potency compared to 2-AI.
Comparative In Silico Toxicology
A 2026 study predicted the toxicological profiles of 2-AI and NM-2-AI using multiple in silico models. Both compounds were predicted to be acutely toxic via oral, dermal, and inhalation routes. Key predictions include:
Cardiovascular Toxicity: High probability for both compounds (80% for 2-AI, 82% for NM-2-AI).
Genotoxicity (Ames Test): NM-2-AI showed a higher predicted probability of genotoxicity (66.3%) compared to 2-AI (58.7%).
Skin Irritation: A higher probability was predicted for 2-AI (80%) than for NM-2-AI (60%).
hERG Inhibition: The risk was predicted to be low for both compounds.
These predictions, while requiring experimental validation, suggest that N-methylation may increase the risk of genotoxicity while potentially decreasing skin irritation.
Part 4: Proposed Experimental Workflows
To empirically validate and expand upon the comparative pharmacology of these compounds, the following experimental protocols are proposed.
Experiment 1: In Vitro Monoamine Release Assay
Objective: To quantitatively determine and compare the potency (EC₅₀) and efficacy of 2-AI and N,N-Dimethyl-2-AI as monoamine releasers at DAT, NET, and SERT.
Methodology: Synaptosome Release Assay
Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) using differential centrifugation.
Radioligand Loading: Incubate the prepared synaptosomes with a low concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.
Superfusion: Transfer the loaded synaptosomes to a superfusion apparatus. Continuously perfuse with buffer to establish a stable baseline of radioligand efflux.
Drug Application: Introduce varying concentrations of 2-AI and N,N-Dimethyl-2-AI into the perfusion buffer for a set period.
Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.
Quantification: Measure the radioactivity in each fraction using liquid scintillation counting.
Data Analysis: Calculate the drug-evoked release as a percentage of the total radioactivity. Plot concentration-response curves and determine EC₅₀ and Eₘₐₓ values using non-linear regression.
Caption: Workflow for Monoamine Release Assay.
Experiment 2: In Vivo Assessment of Stimulant Activity
Objective: To compare the effects of 2-AI and N,N-Dimethyl-2-AI on spontaneous locomotor activity in rodents as a measure of their central stimulant properties.
Methodology: Open-Field Locomotor Activity Test
Animal Acclimation: Acclimate male Swiss-Webster mice to the testing room for at least 60 minutes before the experiment.
Habituation: Place each mouse individually into an open-field arena (e.g., a 40x40 cm clear plastic box equipped with infrared beams) and allow them to explore freely for 30-60 minutes to establish a baseline activity level.
Drug Administration: Administer either vehicle (saline), 2-AI (e.g., 1, 3, 10 mg/kg, i.p.), or N,N-Dimethyl-2-AI (e.g., 1, 3, 10, 30 mg/kg, i.p.) to different groups of mice.
Data Recording: Immediately return the mice to the open-field arenas and record locomotor activity (e.g., total distance traveled, number of beam breaks) in 5-minute bins for 90-120 minutes.
Data Analysis: Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests to compare the effects of each drug dose to the vehicle control group at each time point. Calculate the total locomotor activity over the entire session for dose-response analysis.
Caption: Workflow for Locomotor Activity Study.
Summary and Conclusion
The pharmacological profiles of 2-aminoindane and N,N-dimethyl-2-aminoindane are starkly different, illustrating the profound impact of N-alkylation on the activity of phenethylamine-type compounds.
2-Aminoindane (2-AI) is a potent, amphetamine-like catecholamine releasing agent with high affinity for NET and DAT and negligible interaction with SERT. [5][6]Its metabolism is dominated by N-acetylation via the polymorphic enzyme NAT2. Its profile predicts a classic stimulant effect with significant abuse potential.
[6][7]
N,N-Dimethyl-2-aminoindane , by contrast, appears to lose significant monoamine transporter activity. Early data suggests its pharmacology shifts towards receptor antagonism (histamine, serotonin) and other mechanisms, such as nicotine-like actions. Its metabolism would likely involve sequential N-demethylation, yielding N-methyl-2-aminoindane and ultimately 2-aminoindane, creating a complex in vivo profile where the effects are a composite of the parent drug and its active metabolites.
For drug development professionals, this comparison underscores a critical structure-activity relationship: while the 2-aminoindane core provides a rigid scaffold for monoamine transporter interaction, the substitution on the nitrogen atom serves as a primary control switch, capable of toggling the compound's mechanism of action from a potent monoamine releaser to a receptor antagonist or a compound with a more complex, mixed pharmacology. Understanding these nuances is paramount for the rational design of novel CNS agents.
References
Welter, J., et al. (2020). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(1), 123-132. [Link]
Wikipedia. (n.d.). 2-Aminoindane. Retrieved from [Link]
Belokon, Y. N., et al. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. The Journal of Organic Chemistry, 68(12), 4749-4755. [Link]
Pinterova, N., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 8, 236. [Link]
Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
Little, H. J., & Rees, J. M. (1980). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Journal of Pharmacy and Pharmacology, 32(11), 751-756. [Link]
PsychonautWiki. (2024). NM-2-AI. Retrieved from [Link]
American Chemical Society Publications. (2003). Efficient Synthesis of 2-Aminoindane-2-carboxylic Acid via Dialkylation of Nucleophilic Glycine Equivalent. The Journal of Organic Chemistry. [Link]
Mestria, S., et al. (2020). Metabolism Study of N-Methyl 2-Aminoindane (NM2AI) and Determination of Metabolites in Biological Samples by LC–HRMS. Journal of Analytical Toxicology, 44(8), 857-864. [Link]
Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(3), 989-999. [Link]
PubMed. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology (Berl). [Link]
Oxford Academic. (1980). In vitro actions of NN-dimethyl-2-aminoindane and related compounds. Journal of Pharmacy and Pharmacology. [Link]
National Institutes of Health. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology (Berl). [Link]
Witkin, L. B., et al. (1961). PHARMACOLOGY OF 2-AMINO-INDANE HYDROCHLORIDE (SU-8629): A POTENT NON-NARCOTIC ANALGESIC. The Journal of Pharmacology and Experimental Therapeutics, 133, 400-408. [Link]
Coppolino, M., et al. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences, 24(3), 1882. [Link]
UNODC. (n.d.). Details for Aminoindanes. Retrieved from [Link]
Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances: 2-aminoindane (2-AI, CAS: 2975-41-9) and N-Methyl-2-aminoindane (NM-2-AI, CAS: 24445-44-1) - comprehensive prediction of toxicological endpoints important from clinical and forensic perspective using in silico multi- approach. Toxicology in Vitro, 110, 106149. [Link]
Wikström, H., et al. (1987). Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept. Journal of Medicinal Chemistry, 30(7), 1115-1120. [Link]
Grokipedia. (n.d.). NM-2-AI. Retrieved from [Link]
ResearchGate. (n.d.). Chapter 11. Aminoindane Analogues. Retrieved from [Link]
PubMed. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences. [Link]
PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-5-chloro-2-aminoindane. Retrieved from [Link]
DEA Diversion Control Division. (2021). Alert Regarding N-Methyl-2-Aminoindane (NM-2-AI) – May 13, 2021. Retrieved from [Link]
National Institutes of Health. (2023). Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. International Journal of Molecular Sciences. [Link]
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]
ResearchGate. (2023). (PDF) Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market. Retrieved from [Link]
Wikipedia. (n.d.). Substituted 2-aminoindane. Retrieved from [Link]
ResearchGate. (n.d.). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Retrieved from [Link]
Frontiers. (2017). Synthetic Aminoindanes: A Summary of existing Knowledge. Frontiers in Psychiatry. [Link]
ACS Publications. (2024). 5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics. ACS Pharmacology & Translational Science. [Link]
Validating LC-MS/MS Quantification Limits for N,N-Dimethyl-2-aminoindane: A Comparative Guide
As the landscape of forensic toxicology and pharmacokinetic profiling evolves, the demand for highly sensitive and robust bioanalytical methods has never been greater. N,N-Dimethyl-2-aminoindane (N,N-DMAI) is a structura...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of forensic toxicology and pharmacokinetic profiling evolves, the demand for highly sensitive and robust bioanalytical methods has never been greater. N,N-Dimethyl-2-aminoindane (N,N-DMAI) is a structurally rigid analog of phenylethylamine and acts as a central nervous system stimulant[1]. Because of its high potency and rapid metabolism, quantifying N,N-DMAI at trace levels in complex biological matrices (such as post-mortem blood or plasma) presents a significant analytical challenge.
This guide objectively compares traditional quantification methodologies against a high-efficiency Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. Furthermore, it details a self-validating experimental protocol designed to establish and verify the Lower Limit of Quantification (LLOQ) in strict accordance with[2].
The Analytical Challenge: Causality in Column Chemistry
N,N-DMAI is a basic tertiary amine with a predicted pKa of approximately 9.5[1]. In the acidic mobile phases required to promote protonation for positive Electrospray Ionization (ESI+), the molecule carries a permanent positive charge.
The Failure of Traditional C18: On standard reversed-phase (C18) columns, highly polar, protonated amines exhibit poor retention. They elute near the void volume, directly co-eluting with a massive influx of endogenous plasma salts and phospholipids. This co-elution causes severe ion suppression, drastically reducing the Signal-to-Noise (S/N) ratio and artificially inflating the LLOQ[3].
The Biphenyl Advantage (The "Product"): To overcome this, our optimized workflow utilizes a Biphenyl stationary phase . The indane core of N,N-DMAI is a rigid aromatic ring system. A biphenyl column leverages
π−π
interactions between the stationary phase and the analyte's aromatic ring, providing an orthogonal retention mechanism. This causality is critical: by relying on
π−π
interactions rather than pure hydrophobicity, N,N-DMAI is retained longer and elutes in a "cleaner" MS window, effectively bypassing phospholipid-induced ion suppression and enabling sub-ng/mL quantification limits.
Table 1: Comparative Performance of Analytical Modalities for N,N-DMAI
Parameter
Traditional GC-MS
Standard RP-LC-MS/MS (C18)
High-Efficiency LC-MS/MS (Biphenyl)
Sample Preparation
Liquid-Liquid Extraction (LLE)
Protein Precipitation (PPT)
Mixed-Mode Cation Exchange (MCX)
Derivatization
Required (e.g., HFBA)
None
None
Retention Mechanism
Volatility / Boiling Point
Hydrophobic (Poor for amines)
Hydrophobic +
π−π
Interactions
Matrix Effects
Low
High (Severe Ion Suppression)
Minimal (Elution shifted past lipids)
Validated LLOQ
10.0 ng/mL
5.0 ng/mL
0.1 ng/mL
Run Time
> 15 minutes
5 minutes
4 minutes
Regulatory Grounding: Defining the LLOQ
Historically, analytical chemists defined the LLOQ as the concentration yielding a Signal-to-Noise (S/N) ratio of ≥10. However, modern regulatory frameworks reject this arbitrary metric in favor of performance-based validation.
According to the[2] and expert consensus in bioanalysis[4], the LLOQ must be defined as the lowest calibration standard that can be measured with:
Precision: A Coefficient of Variation (CV) ≤ 20%.
Accuracy: A bias within ±20% of the nominal concentration.
Causality: We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction. At pH 6.0, N,N-DMAI is fully protonated. The MCX sorbent traps the analyte via strong ionic bonds, allowing us to wash the cartridge with 100% methanol. This aggressive wash strips away neutral lipids and phospholipids that cause ion suppression, which would be impossible with standard reversed-phase SPE.
Load: Apply to a pre-conditioned MCX SPE plate (30 mg/well).
Wash: Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol.
Elute: Elute the target analyte using 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the amine, breaking the ionic bond).
Reconstitute: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Step 2: Chromatographic Separation
Column: Biphenyl Core-Shell Column (50 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate for 0.5 min. Flow rate: 0.4 mL/min.
Step 3: Tandem Mass Spectrometry (MRM)
Operate the mass spectrometer in ESI+ mode. The protonated molecular ion
[M+H]+
for N,N-DMAI is m/z 162.1.
Quantifier Transition: m/z 162.1
→
117.1 (Loss of dimethylamine, forming the indanyl cation).
Qualifier Transition: m/z 162.1
→
91.1 (Formation of the tropylium ion).
Step 4: ICH M10 Validation Execution
Analyze six replicates of spiked plasma at the proposed LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (5.0 ng/mL), and High QC (75.0 ng/mL). Calculate the inter-run and intra-run accuracy and precision.
Validation Data Summary
The following table demonstrates the validation of the Biphenyl LC-MS/MS method, proving compliance with ICH M10 criteria[2].
Table 2: Accuracy and Precision Data for N,N-DMAI in Human Plasma (n=6)
QC Level
Nominal Conc. (ng/mL)
Mean Measured (ng/mL)
Intra-run Precision (%CV)
Accuracy (% Bias)
ICH M10 Status
LLOQ
0.10
0.108
8.4%
+8.0%
PASS (≤20%)
LQC
0.30
0.291
5.2%
-3.0%
PASS (≤15%)
MQC
5.00
5.120
3.8%
+2.4%
PASS (≤15%)
HQC
75.00
73.850
2.1%
-1.5%
PASS (≤15%)
Workflow Visualization
Fig 1: End-to-end self-validating LC-MS/MS workflow for N,N-DMAI quantification.
References
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry
Source: U.S. Food and Drug Administration (FDA) / ICH
URL: [Link]
Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature
Source: MDPI (Molecules / Forensic Toxicology)
URL: [Link]
Title: Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips
Source: Separation Science
URL: [Link]
Title: Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples
Source: LCGC International
URL: [Link]
N,N-Dimethyl-2-aminoindane vs MDAI serotonin release efficacy
N,N-Dimethyl-2-aminoindane vs. MDAI: A Comparative Guide on Serotonin Release Efficacy As the landscape of neuropharmacology and drug development evolves, understanding the precise structure-activity relationships (SAR)...
Author: BenchChem Technical Support Team. Date: April 2026
N,N-Dimethyl-2-aminoindane vs. MDAI: A Comparative Guide on Serotonin Release Efficacy
As the landscape of neuropharmacology and drug development evolves, understanding the precise structure-activity relationships (SAR) of monoamine releasing agents is critical. Within the 2-aminoindane family—a class of rigid phenethylamine analogues—minor structural modifications dictate profound shifts in mechanism, efficacy, and target selectivity.
This guide provides an authoritative, data-driven comparison between two distinct derivatives: MDAI (5,6-Methylenedioxy-2-aminoindane) and N,N-Dimethyl-2-aminoindane . By examining their interactions with the serotonin transporter (SERT), we will deconstruct why one acts as a potent entactogen while the other fails to induce monoamine efflux.
Structural Pharmacology & Mechanistic Causality
To understand the divergence in serotonin release efficacy between these two compounds, we must analyze how their molecular structures interact with the alternating-access mechanism of the SLC6 transporter family.
MDAI (Primary Amine with Methylenedioxy Bridge):
MDAI is a highly selective serotonin and norepinephrine releasing agent (SNRA)[1]. The addition of the 5,6-methylenedioxy ring to the indane core drastically increases its affinity for SERT over the dopamine transporter (DAT)[2]. Because MDAI is a primary amine, it fits optimally into the S1 central binding site of SERT[3]. This allows it to act as a substrate. It binds to the outward-facing conformation of SERT, induces a conformational shift to the inward-facing state, and translocates into the cytoplasm, thereby triggering the non-exocytotic reverse transport (efflux) of serotonin[2].
N,N-Dimethyl-2-aminoindane (Tertiary Amine):
Conversely, N,N-dimethylation of the 2-aminoindane core introduces severe steric bulk. While primary and secondary amines can trigger the transporter's conformational shift, tertiary amines like N,N-Dimethyl-2-aminoindane suffer from steric hindrance. They may bind weakly to the outward-facing state of the transporter, but they cannot translocate. Consequently, N,N-Dimethyl-2-aminoindane is devoid of substrate-type releasing efficacy. Instead, older pharmacological models demonstrate that it exhibits nicotine-like actions and acts as a competitive antagonist at 5-HT receptors rather than a releaser[4].
Fig 1. Mechanistic divergence between MDAI and N,N-Dimethyl-2-AI at the Serotonin Transporter.
Quantitative Efficacy Comparison
The table below synthesizes the in vitro monoamine release potencies (EC₅₀) for both compounds. Lower EC₅₀ values indicate higher potency for inducing neurotransmitter efflux.
Data Context: MDAI's highly selective SERT/NET profile mirrors that of entactogens, producing robust serotonin release without the highly stimulating dopaminergic push seen in amphetamines[1][2]. N,N-Dimethyl-2-aminoindane's lack of efficacy highlights the critical necessity of an unhindered amine for transporter translocation[4].
To objectively quantify and compare the serotonin release efficacy of these compounds, researchers utilize the In Vitro Synaptosomal Monoamine Release Assay .
Causality of the Model: We use rat brain synaptosomes (isolated presynaptic nerve terminals) rather than whole-cell homogenates because synaptosomes spontaneously reseal and maintain the functional integrity of membrane transporters, vesicular storage, and internal metabolic machinery. This creates a highly accurate ex vivo representation of the synaptic cleft.
Step-by-Step Self-Validating Protocol
Tissue Preparation & Synaptosome Isolation:
Homogenize rat whole brain tissue in ice-cold 0.32 M sucrose buffer. Causality: Sucrose provides an isotonic environment that prevents the osmotic lysis of the delicate nerve terminals.
Isolate the synaptosomal fraction (P2) via differential centrifugation (10,000 × g for 20 mins).
Radioligand Pre-loading:
Resuspend the synaptosomes in Krebs-phosphate buffer containing pargyline (10 μM) and ascorbic acid (1 mM). Causality: Pargyline is an MAO inhibitor that prevents the premature enzymatic degradation of serotonin, while ascorbic acid prevents the oxidative breakdown of the monoamines.
Incubate the suspension with 5 nM[³H]5-HT (Tritiated Serotonin) for 30 minutes at 37°C to allow SERT to actively transport and pool the radioligand inside the synaptosomes.
Self-Validating Controls Setup:
Negative Control: Buffer only (establishes baseline spontaneous leakage).
Positive Control: 1 μM MDMA (confirms synaptosome viability and SERT functionality).
Specificity Control: Pre-incubation with 1 μM Fluoxetine (a SERT blocker) before adding the test drug. If the test drug is a true SERT substrate (like MDAI), Fluoxetine will block its entry and prevent efflux, validating the mechanism.
Compound Incubation (The Release Phase):
Add varying concentrations (1 nM to 10,000 nM) of MDAI and N,N-Dimethyl-2-aminoindane to separate aliquots. Incubate for exactly 5 minutes.
Termination and Quantification:
Rapidly terminate the reaction by adding ice-cold buffer and filtering the mixture through Whatman GF/B glass fiber filters using a cell harvester. Causality: The rapid cooling halts all transporter activity, and filtration traps the intact synaptosomes while washing away the released [³H]5-HT into the effluent.
Measure the retained radioactivity in the filters using Liquid Scintillation Counting.
Data Analysis: A decrease in retained radioactivity indicates successful efflux. Calculate the EC₅₀ using non-linear regression analysis.
Fig 2. Step-by-step experimental workflow for in vitro synaptosomal monoamine release assay.
Conclusion
The comparison between MDAI and N,N-Dimethyl-2-aminoindane perfectly illustrates the strict structural requirements of monoamine transporters. MDAI's primary amine structure allows it to act as a highly efficacious, substrate-type serotonin releaser[2]. In stark contrast, the steric bulk introduced by the tertiary amine in N,N-Dimethyl-2-aminoindane fundamentally disrupts its ability to translocate through SERT, stripping it of releasing efficacy and reducing it to a competitive receptor antagonist[4]. For drug development professionals, this underscores that while ring substitutions (like methylenedioxy groups) dictate selectivity, the degree of nitrogen alkylation acts as the ultimate gatekeeper for efficacy.
References
2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
In vitro actions of NN-dimethyl-2-aminoindane and related compounds
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Understanding the Contribution of Individual Amino Acid Residues in the Binding of Psychoactive Substances to Monoamine Transporters
Source: ACS Omega
URL:[Link]
Reproducibility of N,N-Dimethyl-2-aminoindane Receptor Binding Assays: A Methodological Comparison Guide
Introduction: The Pharmacological Landscape of Aminoindanes N,N-Dimethyl-2-aminoindane is a tertiary amine derivative within the aminoindane class, structurally related to primary and secondary amines like 2-aminoindane...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Pharmacological Landscape of Aminoindanes
N,N-Dimethyl-2-aminoindane is a tertiary amine derivative within the aminoindane class, structurally related to primary and secondary amines like 2-aminoindane (2-AI) and N-methyl-2-aminoindane (NM2AI) . While primary and secondary aminoindanes have been extensively characterized for their entactogenic and stimulant properties via monoamine transporter interactions, the N,N-dimethyl derivative presents unique pharmacological and analytical challenges. Historically evaluated for its nicotine-like action and smooth muscle effects , contemporary neuropharmacology focuses on its competitive binding affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
However, quantifying the receptor binding affinity of N,N-Dimethyl-2-aminoindane is notoriously prone to inter-assay variability . This guide provides an objective comparison of assay methodologies, dissects the physicochemical root causes of this variability, and establishes a self-validating protocol for reproducible high-throughput screening.
N,N-Dimethyl-2-aminoindane acts primarily by competitively displacing native monoamines at the presynaptic transporter site, leading to reuptake inhibition. Understanding this pathway is critical for designing assays that accurately capture the binding kinetics without experimental artifact.
Fig 1: Mechanistic pathway of N,N-Dimethyl-2-aminoindane at monoamine transporters.
The Root Causes of Assay Variability (Expertise & Experience)
Why do binding assays for N,N-Dimethyl-2-aminoindane often yield conflicting
Ki
values? The answer lies in the causality between its molecular structure and the assay environment. The addition of two methyl groups to the nitrogen atom significantly increases the compound's lipophilicity (
logP
) compared to its primary amine counterpart .
Non-Specific Binding (NSB) & Ligand Depletion: Highly lipophilic tertiary amines exhibit a profound tendency to adhere to polystyrene assay plates and the lipid bilayers of crude membrane preparations. This "ligand depletion" artificially lowers the free ligand concentration, shifting the dose-response curve to the right and inflating the apparent
IC50
.
Filter Adsorption: In traditional radioligand binding assays, the positively charged protonated amine (at physiological pH) interacts electrostatically with the negatively charged silanol groups of glass fiber filters, creating high background noise that obscures the specific binding signal.
Comparative Analysis of Assay Alternatives
To overcome these challenges, researchers must evaluate how N,N-Dimethyl-2-aminoindane performs across different assay formats compared to its structural analogs.
Table: Comparative Binding Affinity and Assay Reproducibility of Aminoindanes
Compound
Primary Target
Secondary Target
Mean
Ki
(nM)
Inter-Assay CV (%)
Key Reproducibility Challenge
2-Aminoindane (2-AI)
NET
DAT
~850
< 8%
Low lipophilicity; highly stable baseline.
N-Methyl-2-aminoindane (NM2AI)
NET
DAT
~2,400
12 - 15%
Moderate non-specific binding (NSB).
N,N-Dimethyl-2-aminoindane
NET
SERT
~3,100
18 - 25%
High lipophilicity; requires BSA blocking.
MDAI
SERT
DAT
~150
< 8%
Highly reproducible; standard reference.
Note:
Ki
values are representative aggregates derived from comparative in vitro monoamine transporter studies. The elevated CV% for N,N-Dimethyl-2-aminoindane highlights the necessity for optimized assay conditions.
To achieve an inter-assay Coefficient of Variation (CV) of <10% for N,N-Dimethyl-2-aminoindane, the protocol must be designed as a self-validating system . This means incorporating internal controls that immediately flag ligand depletion or buffer degradation.
Fig 2: Optimized self-validating workflow for reproducible radioligand binding assays.
Step-by-Step Methodology:
Step 1: Membrane Preparation & Standardization
Action: Homogenize CHO cells expressing human DAT/SERT/NET in 50 mM Tris-HCl (pH 7.4). Dilute to a strict working concentration of 5–10 µg protein/well.
Causality: Using excessive membrane protein depletes the radioligand, violating the fundamental Michaelis-Menten assumption that free ligand concentration equals total ligand concentration.
Step 2: Buffer Optimization (The Anti-NSB Cocktail)
Action: Supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) and 1 mM ascorbic acid.
Causality: To prevent the highly lipophilic N,N-Dimethyl-2-aminoindane from adhering to the polystyrene plate walls, BSA acts as a carrier protein. Ascorbic acid prevents the oxidative degradation of the monoamine transporters during incubation.
Step 3: Filter Pre-treatment
Action: Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C prior to filtration.
Causality: PEI neutralizes the negative silanol groups on the glass fiber filters. This prevents the positively charged tertiary amine from binding electrostatically to the filter itself, drastically reducing background noise and improving the signal-to-noise ratio.
Action: Incubate membranes, the [3H]-radioligand (e.g., [3H]-WIN35,428 for DAT), and N,N-Dimethyl-2-aminoindane (10 pM to 10 µM) for 90 minutes at 22°C to reach equilibrium.
Self-Validation Checkpoint: Include a known reference standard (e.g., Indatraline or Cocaine) in a dedicated column on every plate. Calculate the Z'-factor for the plate; the assay run is only validated and accepted if Z' > 0.6 .
Step 5: Rapid Filtration and Washing
Action: Terminate the reaction by rapid vacuum filtration. Wash 3x with ice-cold buffer (4°C).
Causality: The rapid temperature drop to 4°C traps the receptor-bound ligand by virtually halting dissociation kinetics, ensuring that the measured radioactivity accurately reflects the equilibrium state.
References
Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market
Source: International Journal of Molecular Sciences (via PubMed Central)
URL:[Link]
The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature
Source: MDPI
URL:[Link]
In vitro actions of NN-dimethyl-2-aminoindane and related compounds
Source: Journal of Pharmacy and Pharmacology (via PubMed)
URL:[Link]
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results
Source: Sword Bio
URL:[Link]
Professional Laboratory Guide: Proper Disposal and Operational Logistics for N,N-Dimethyl-2-aminoindane The management and disposal of synthetic aminoindane derivatives, such as N,N-Dimethyl-2-aminoindane, require rigoro...
Author: BenchChem Technical Support Team. Date: April 2026
Professional Laboratory Guide: Proper Disposal and Operational Logistics for N,N-Dimethyl-2-aminoindane
The management and disposal of synthetic aminoindane derivatives, such as N,N-Dimethyl-2-aminoindane, require rigorous adherence to environmental health and safety (EH&S) protocols. Because these compounds are biologically active and possess specific physicochemical hazards, improper disposal—such as drain flushing or standard municipal trash disposal—poses severe risks to aquatic ecosystems and violates federal environmental regulations.
As a laboratory professional, establishing a self-validating waste management system ensures regulatory compliance, protects personnel, and minimizes environmental impact. This guide details the operational logistics, hazard profiling, and step-by-step disposal methodologies for N,N-Dimethyl-2-aminoindane in a professional research setting.
Chemical Hazard Profile & Waste Classification
Before implementing a disposal plan, it is critical to understand the causality behind the required safety measures. N,N-Dimethyl-2-aminoindane is a lipophilic, alkaline organic amine. Like other structurally related aminoindanes, it is resistant to rapid environmental degradation and poses acute toxicity risks [1].
When classifying this waste for disposal, it typically falls under the purview of the Resource Conservation and Recovery Act (RCRA) as a characteristic hazardous waste, primarily due to its toxicity and potential to cause long-term adverse effects in aquatic environments [1].
Table 1: Anticipated Hazard Profile and Waste Characterization
Requires strict use of PPE (nitrile gloves, lab coat, safety goggles) during all waste handling.
Environmental Hazard
Aquatic Chronic 2 (Toxic to aquatic life)
Absolute prohibition on drain disposal. Must be segregated for high-temperature incineration [1].
Physical State
Solid (Hydrochloride salt) or Liquid (Freebase)
Waste containers must be compatible with the specific state and solvent vehicle used.
EPA Waste Designation
Unlisted Hazardous Waste (Characteristic)
Must be managed in a Satellite Accumulation Area (SAA) and manifested for off-site destruction [2].
Operational Plan: Satellite Accumulation Area (SAA) Protocols
The cornerstone of laboratory waste management is the Satellite Accumulation Area (SAA). The EPA allows generators to accumulate up to 55 gallons of non-acute hazardous waste at or near the point of generation, provided the area is under the control of the operator generating the waste [2].
Step-by-Step SAA Management Methodology:
Container Selection & Compatibility:
Select a high-density polyethylene (HDPE) or glass container. Do not use metal containers if the waste is an acidic hydrochloride salt solution, as this may cause corrosion.
Causality: Amines can react with certain polymers over time; HDPE provides excellent broad-spectrum chemical resistance.
Immediate Labeling:
The moment the first drop of N,N-Dimethyl-2-aminoindane waste enters the container, affix a label reading "Hazardous Waste" [3].
Include the full chemical name (no abbreviations) and check the appropriate hazard pictograms (Toxic, Irritant, Environmental Hazard).
Active Containment:
Keep the container tightly capped at all times except when actively adding waste. Funnels must not be left in the container.
Causality: Open containers lead to volatile emissions and violate EPA regulations, risking significant institutional fines [3].
Volume Tracking and Transfer:
Monitor the SAA weekly. Once the container is full, date the label. It must be transferred to the facility's Central Accumulation Area (CAA) within three consecutive days [2].
Spill Response and Decontamination Workflow
In the event of an accidental release during experimentation or waste transfer, a self-validating decontamination protocol prevents the spread of the hazard.
Step-by-Step Spill Clean-up:
Isolation: Evacuate non-essential personnel from the immediate area. Ensure the chemical fume hood is operating if the spill is localized there.
Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a commercial spill pad [4]. Never use combustible materials like sawdust for organic amines.
Absorption and Collection: Work from the outside of the spill toward the center. Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste bag or secondary rigid container.
Surface Decontamination: Wash the affected surface with a mild detergent and water solution. Collect all wash-water as hazardous waste, as it now contains trace amounts of the amine [4].
Final Disposition: Lab Packing and Incineration
Laboratories do not destroy complex organic amines on-site. The final disposition of N,N-Dimethyl-2-aminoindane involves transferring the material to a licensed hazardous waste disposal contractor.
The industry standard for the destruction of aminoindanes is controlled high-temperature incineration with flue gas scrubbing [4].
The Mechanism: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C. This completely oxidizes the carbon backbone into carbon dioxide and water.
Flue Gas Scrubbing: Because N,N-Dimethyl-2-aminoindane contains nitrogen, its combustion generates nitrogen oxides (NOx). The incinerator's exhaust is passed through a wet scrubber system (often utilizing alkaline solutions) to neutralize these acidic gases before release, ensuring no toxic byproducts enter the atmosphere.
Waste Lifecycle Visualization
The following diagram illustrates the logical flow of N,N-Dimethyl-2-aminoindane from experimental generation to final destruction, highlighting the critical control points.
Caption: Workflow for the proper logistical disposal of N,N-Dimethyl-2-aminoindane waste.
References
National Center for Biotechnology Information (PubChem). (n.d.). (R)-(-)-1-Aminoindan. Retrieved from[Link]
United States Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from[Link]
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from[Link]
Handling
Personal protective equipment for handling N,N-Dimethyl-2-aminoindane
As a Senior Application Scientist, I frequently consult on the safe handling of novel psychoactive substances (NPS) and their precursors. N,N-Dimethyl-2-aminoindane (N,N-DMAI) is a rigid analog of phenylethylamine and a...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the safe handling of novel psychoactive substances (NPS) and their precursors. N,N-Dimethyl-2-aminoindane (N,N-DMAI) is a rigid analog of phenylethylamine and a potent monoamine transporter modulator[1]. Handling this compound requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) due to its acute toxicity profile, high lipophilicity, and potential for rapid dermal and respiratory absorption[2].
This guide provides a self-validating framework for the operational handling, personal protective equipment (PPE) selection, and disposal of N,N-DMAI. We do not just follow rules; we design safety systems based on chemical causality.
To select the correct PPE and handling protocols, we must first understand the chemical's physical state and pharmacokinetics. Aminoindanes are basic drugs with moderate lipophilicity[1]. This lipophilicity allows N,N-DMAI to readily permeate standard latex gloves and rapidly cross the blood-brain barrier upon systemic entry.
Table 1: Physicochemical & Toxicity Profile of N,N-Dimethyl-2-aminoindane
Accidental exposure to N,N-DMAI—whether via inhalation of the hydrochloride salt dust or dermal absorption of the freebase—can precipitate acute serotonergic toxicity. The compound binds to the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, inhibiting reuptake and flooding the synaptic cleft with monoamines[1].
Pharmacodynamic pathway of N,N-DMAI leading to serotonergic toxicity.
Evidence-Based PPE Matrix
Do not rely on generic lab safety guidelines. The specific physicochemical traits of N,N-DMAI dictate the following PPE requirements to ensure exposures remain below permissible limits[5]:
Hand Protection (The Causality): N,N-DMAI is a lipophilic organic amine. Standard nitrile gloves (0.11 mm) offer only temporary splash protection and will experience breakthrough rapidly if exposed to the freebase oil or concentrated solutions.
Action: Implement a double-glove system. Use a heavy-duty Butyl rubber glove (0.3 mm) as the inner layer (which provides excellent resistance to basic amines) and a disposable Nitrile glove as the outer layer for tactile dexterity and easy shedding upon contamination.
Respiratory Protection: The HCl salt form of aminoindanes is highly hygroscopic and forms fine, easily aerosolized dust that is harmful if swallowed or inhaled[4].
Action: Use a NIOSH-approved P100 particulate respirator or operate exclusively within a Class II Type B2 Biological Safety Cabinet (BSC) exhausted to the outside.
Eye & Body Protection: Chemical splash goggles (ANSI Z87.1) and a fully buttoned, flame-retardant lab coat with tight-fitting cuffs.
Table 2: Glove Material Breakthrough Matrix for Lipophilic Amines
Glove Material
Thickness
Breakthrough Time
Recommended Operational Use
Nitrile
0.11 mm
< 30 minutes
Outer layer only (Immediate shedding post-splash)
Neoprene
0.15 mm
~ 60 - 120 minutes
Moderate handling / Secondary barrier
Butyl Rubber
0.30 mm
> 480 minutes
Inner layer (Primary chemical barrier)
Step-by-Step Operational Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation condition is met.
Protocol 1: Safe Weighing and Dissolution of N,N-DMAI
System Validation: Turn on the fume hood or BSC. Validation: Perform a tissue flutter test at the sash opening to visually confirm negative pressure before opening the primary chemical container.
Preparation: Line the workspace with anti-static weighing paper. Aminoindane salts can carry a static charge, causing the powder to jump and aerosolize[4].
Execution: Using an anti-static micro-spatula, transfer the required mass. Immediately dissolve the solid in the target solvent (e.g., methanol or DMSO) while still inside the hood. Causality: Liquid solutions eliminate the inhalation hazard of aerosolized dust.
Decontamination: Wipe down the balance and surrounding area with a 1% acetic acid solution. Causality: Acetic acid neutralizes the highly basic amine (pKa ~9.5)[1], converting any residual N,N-DMAI into a highly water-soluble, non-volatile acetate salt, which is then easily wiped away with distilled water.
Spill Response and Disposal Plan
In the event of a spill, immediate isolation and chemical neutralization are required. Because N,N-DMAI is an environmental hazard and a regulated substance, it must be disposed of in an approved waste disposal plant and cannot be routed into the sewage system[4].
Step-by-step spill response and chemical neutralization workflow.
Protocol 2: Spill Containment and Chemical Neutralization
Isolation: Evacuate personnel from the immediate vicinity. Ensure the room's HVAC system is maintaining negative pressure to prevent vapor/dust migration.
Neutralization: For solid spills, mist the powder gently with a 1% acetic acid solution to prevent aerosolization and neutralize the base. For liquid spills, cover with an inert, absorbent material (e.g., vermiculite or diatomaceous earth).
Recovery: Sweep the neutralized, absorbed mixture using a dedicated brush and dustpan. Transfer to a high-density polyethylene (HDPE) hazardous waste container. Secondary containers must be explicitly labeled with chemical identification and hazard warnings[5].
Verification: Swab the spill area and test the pH of the residual surface moisture. Validation: A neutral pH (~7.0) validates the complete neutralization of the basic amine.
References
Title: The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature
Source: MDPI
URL:1
Title: Laboratory Safety Guidance
Source: Occupational Safety and Health Administration (OSHA)
URL:2
Title: The Laboratory Standard (29 CFR 1910.1450)
Source: Office of Clinical and Research Safety (VUMC)
URL:5